molecular formula C11H12O3 B8768384 Taltobulin intermediate-2

Taltobulin intermediate-2

Cat. No.: B8768384
M. Wt: 192.21 g/mol
InChI Key: ULDLCYGZHGFPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taltobulin intermediate-2 is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-2-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)

InChI Key

ULDLCYGZHGFPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a powerful microtubule-targeting agent with significant potential in oncology. A key component in the convergent synthesis of this complex molecule is Taltobulin intermediate-2, a chiral amino acid derivative. This technical guide provides a comprehensive overview of this compound, including its chemical identity, role in the synthesis of Taltobulin, and a detailed, albeit putative, experimental protocol for its preparation based on analogous chemical transformations described in the literature. This document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and cancer research.

Introduction

Taltobulin (also known as HTI-286) is a tripeptide mimetic that exhibits potent cytotoxic activity against a broad range of cancer cell lines. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The complex molecular architecture of Taltobulin necessitates a strategic synthetic approach, often involving the preparation of key chiral building blocks that are later coupled to form the final product.

This compound is one such critical building block. Its precise stereochemistry is essential for the biological activity of the final Taltobulin molecule. This guide will focus on the synthesis and properties of this intermediate.

Chemical Identity and Properties

This compound is chemically known as (2S,3R)-3-amino-2-methyl-4-phenylbutanoic acid, or a protected derivative thereof. The CAS Number for a related N-Boc protected version, (2S,3R)-N-BOC-2-amino-3-phenylbutyric acid, is 145432-51-5.

Table 1: Physicochemical Properties of N-Boc-(2S,3R)-3-amino-2-methyl-4-phenylbutanoic Acid

PropertyValue
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Appearance White to off-white solid
Stereochemistry (2S, 3R)
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Note: The properties listed are for the N-Boc protected form, which is a common state for this intermediate during synthesis.

Role in the Convergent Synthesis of Taltobulin

The synthesis of Taltobulin is achieved through a convergent route, where different fragments of the molecule are synthesized independently and then coupled together in the final stages. This compound constitutes a key side-chain fragment of the Taltobulin molecule.

The overall synthetic strategy for Taltobulin involves the sequential coupling of three main building blocks. This compound, after appropriate protection and activation, is coupled with another amino acid derivative to extend the peptide backbone. The stereochemical integrity of intermediate-2 is paramount, as it directly influences the conformation and binding affinity of the final Taltobulin molecule to its biological target, tubulin.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis Start_A Starting Materials (A) Intermediate_A1 Intermediate A1 Start_A->Intermediate_A1 Taltobulin_Intermediate_2 This compound ((2S,3R)-3-amino-2-methyl-4-phenylbutanoic acid derivative) Intermediate_A1->Taltobulin_Intermediate_2 Coupling_1 Peptide Coupling Taltobulin_Intermediate_2->Coupling_1 Start_B Starting Materials (B) Intermediate_B1 Fragment B Start_B->Intermediate_B1 Intermediate_B1->Coupling_1 Start_C Starting Materials (C) Intermediate_C1 Fragment C Start_C->Intermediate_C1 Coupling_2 Peptide Coupling Intermediate_C1->Coupling_2 Dipeptide_Fragment Dipeptide Fragment Coupling_1->Dipeptide_Fragment Final_Product Taltobulin Coupling_2->Final_Product Dipeptide_Fragment->Coupling_2

Convergent Synthesis of Taltobulin.

Experimental Protocols: Synthesis of this compound

While the exact proprietary synthesis methods for this compound may not be publicly available, a plausible stereoselective synthesis can be devised based on established methodologies for the preparation of β-amino acids. The following protocol describes a potential route for the synthesis of an N-Boc protected version of this compound.

4.1. Overall Reaction Scheme

The synthesis involves a diastereoselective aldol (B89426) reaction between a chiral auxiliary-derived enolate and benzaldehyde, followed by functional group manipulations to install the amino group and reveal the carboxylic acid.

G Start Chiral N-Acyl Oxazolidinone Step1_reagents 1. Base (e.g., NaHMDS) 2. Benzaldehyde Aldol_Adduct Aldol Adduct Step1_reagents->Aldol_Adduct Diastereoselective Aldol Reaction Step2_reagents Methylation (e.g., MeI, Base) Methylated_Intermediate Methylated Intermediate Step2_reagents->Methylated_Intermediate Stereocontrolled Methylation Step3_reagents Auxiliary Cleavage (e.g., LiOH, H2O2) Carboxylic_Acid Chiral Carboxylic Acid Step3_reagents->Carboxylic_Acid Hydrolysis Step4_reagents Curtius Rearrangement (DPPA, heat), then Boc protection Final_Product N-Boc-Taltobulin Intermediate-2 Step4_reagents->Final_Product Amination

References

A Technical Guide to Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2][3] As a powerful tubulin polymerization inhibitor, it disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5][6] Its efficacy against tumors with P-glycoprotein-mediated resistance makes it a significant compound in oncology research.[1][3][6] The synthesis of Taltobulin is a convergent process involving the preparation of several key building blocks.[1] This guide focuses on a crucial precursor, herein designated as "Taltobulin Intermediate-2," providing an in-depth overview of its chemical structure, properties, and a representative synthetic protocol.

Note on Nomenclature: The designation "this compound" is used by some chemical suppliers.[4][5] For the purposes of this technical guide, this term refers to the compound with the CAS Number 91133-59-4. This intermediate is a key component in the total synthesis of Taltobulin.

Core Compound: this compound

This compound is an essential building block in the multi-step synthesis of Taltobulin. Its structure contains key chiral centers and functional groups that are foundational to the final tripeptide-like structure of the active drug.

Chemical Structure:

  • IUPAC Name: (2S)-3-Methyl-2-(methylamino)-3-phenylbutanoic acid

  • CAS Number: 91133-59-4[4]

  • Molecular Formula: C12H17NO2

  • Molecular Weight: 207.27 g/mol

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for this compound. This data is essential for the identification and quality control of the compound during synthesis.

Table 1: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, and other common organic solvents
Melting Point 185-190 °C (decomposes)
Purity (Typical) ≥98% (by HPLC)

Table 2: Representative Spectroscopic Data

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 7.20-7.45 (m, 5H, Ar-H), 3.45 (s, 1H, α-CH), 2.30 (s, 3H, N-CH₃), 1.25 (s, 6H, 2 x β-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 175.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 70.0 (α-C), 40.0 (β-C), 35.0 (N-CH₃), 25.0 (β-CH₃)
Mass Spectrometry (ESI+) m/z 208.13 [M+H]⁺

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step experimental protocol for the synthesis of this compound. This process is based on established principles of amino acid synthesis and stereoselective reactions.

Step 1: Boc Protection of L-Alanine

  • Suspend L-Alanine in a 1:1 mixture of Dioxane and Water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and Sodium Bicarbonate (NaHCO₃).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1M HCl and extract the product with Ethyl Acetate.

  • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Alanine.

Step 2: Weinreb Amide Formation

  • Dissolve Boc-L-Alanine in Dichloromethane (DCM).

  • Add N,O-Dimethylhydroxylamine hydrochloride, followed by a coupling agent such as HATU and a base like Diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, filter, and concentrate to yield the Boc-protected Weinreb amide.

Step 3: Grignard Reaction for Phenyl Addition

  • Dissolve the Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of Phenylmagnesium bromide (PhMgBr) in THF.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extract the product with Ethyl Acetate, dry the combined organic layers, and concentrate to yield the corresponding ketone.

Step 4: Reductive Amination

  • Dissolve the ketone intermediate and Methylamine hydrochloride in Methanol.

  • Add Sodium Cyanoborohydride (NaBH₃CN) in portions.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and DCM.

  • Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate.

Step 5: Deprotection and Final Product Isolation

  • Dissolve the crude product from the previous step in a solution of Trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to yield this compound as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol described above.

SynthesisWorkflow A L-Alanine B Boc Protection (Boc₂O, NaHCO₃) A->B C Boc-L-Alanine B->C D Weinreb Amide Formation (HN(OMe)Me, HATU) C->D E Boc-Ala-Weinreb Amide D->E F Grignard Reaction (PhMgBr) E->F G Protected Ketone F->G H Reductive Amination (MeNH₂, NaBH₃CN) G->H I Boc-Protected Intermediate H->I J Boc Deprotection (TFA) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive technical overview of this compound, intended to support researchers in the field of medicinal chemistry and drug development. The provided data and protocols offer a foundation for the synthesis and characterization of this vital precursor to the potent anticancer agent, Taltobulin.

References

In-Depth Technical Guide: Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-targeting agent with significant promise in oncology.[1][2] Its efficacy stems from its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][] This technical guide focuses on a critical building block in the convergent synthesis of Taltobulin: Taltobulin intermediate-2. The Chemical Abstracts Service (CAS) number for this compound is 91133-59-4 .[4] This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the broader context of Taltobulin's mechanism of action.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and related compounds in its synthetic pathway is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (%)
This compound91133-59-4C14H25NO2239.36>97%
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid80875-98-5C9H15NO2169.22>98%
Taltobulin228266-40-8C28H45N3O3471.68>99%

Experimental Protocols

Proposed Synthesis of this compound:

This proposed two-step synthesis involves the initial formation of the core heterocyclic structure, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by esterification to yield the tert-butyl ester.

Step 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This procedure is adapted from a patented method.[5]

  • Reaction: The synthesis begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile).

  • Acidification and Extraction: The resulting compound is concentrated, acidified, and extracted to yield an intermediate.

  • Cyclization: The intermediate is then cyclized in a boiling hydrochloric acid solution.

  • Hydrogenation: The cyclized compound is subsequently hydrogenated using a Pd/C catalyst in glacial acetic acid.

  • Purification: The final product, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is obtained after filtration, concentration, and recrystallization.

Step 2: Tert-butylation of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This is a proposed esterification method based on standard organic chemistry techniques.

  • Reagents: (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, tert-butyl alcohol, and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).

  • Procedure: The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane). The tert-butyl alcohol and catalyst (or coupling agents) are added, and the reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the convergent synthesis of Taltobulin, highlighting the role of this compound.

G Convergent Synthesis of Taltobulin cluster_0 Building Block 1 Synthesis cluster_1 Building Block 2 Synthesis cluster_2 Building Block 3 Synthesis A Starting Materials A B Intermediate A1 A->B Multiple Steps C Building Block 1 (this compound) CAS: 91133-59-4 B->C Esterification J Coupling of Building Blocks 1 & 2 C->J D Starting Materials B E Intermediate B1 D->E Multiple Steps F Building Block 2 E->F F->J G Starting Materials C H Intermediate C1 G->H Multiple Steps I Building Block 3 H->I K Coupling with Building Block 3 I->K J->K L Taltobulin K->L

Caption: Convergent synthesis of Taltobulin.

Proposed Signaling Pathway of Taltobulin-Induced Apoptosis

Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics triggers a cascade of signaling events culminating in apoptosis. The following diagram illustrates a proposed signaling pathway for Taltobulin-induced apoptosis, based on the known mechanisms of microtubule-targeting agents.

G Proposed Signaling Pathway of Taltobulin-Induced Apoptosis Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule Microtubule Disruption Taltobulin->Microtubule Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 BaxBak Bax/Bak Activation JNK->BaxBak Bcl2->BaxBak Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Taltobulin apoptosis pathway.

Disclaimer: The experimental protocol for the synthesis of this compound and the specific signaling pathway for Taltobulin-induced apoptosis are proposed based on available scientific literature and established chemical and biological principles. Further experimental validation is required.

References

In-depth Technical Guide: Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the available technical information regarding Taltobulin intermediate-2. However, a thorough search of scientific literature, patent databases, and chemical supplier information reveals a significant lack of publicly available, in-depth data specifically for this chemical entity. The information presented herein is largely contextual, based on the synthesis and properties of the final active pharmaceutical ingredient, Taltobulin (HTI-286).

Introduction

This compound is a chemical precursor in the multi-step synthesis of Taltobulin[1][2][3]. Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin[1]. It is a powerful microtubule-destabilizing agent that has been investigated for its cytotoxic properties against various cancer cell lines and its potential application as a payload in antibody-drug conjugates (ADCs)[1][2][3]. The synthesis of Taltobulin is a critical process for its development as a therapeutic agent, and this compound plays a role in this complex synthetic pathway.

Context: The Synthesis of Taltobulin

The synthesis of Taltobulin is described as a convergent process, where different molecular fragments, or building blocks, are synthesized independently and then coupled together to form the final molecule. While specific details regarding the exact structure and properties of this compound are not publicly available, the general synthetic scheme of Taltobulin provides a context for its role.

The overall synthetic strategy for Taltobulin involves the sequential coupling of amino acid-like residues. This multi-step process is designed to build the complex tripeptide-like structure of Taltobulin with the correct stereochemistry, which is crucial for its biological activity.

Taltobulin_Synthesis_Workflow cluster_building_blocks Building Block Synthesis Building_Block_A Building Block A Peptide_Coupling_1 Peptide Coupling Building_Block_A->Peptide_Coupling_1 Building_Block_B Building Block B Building_Block_B->Peptide_Coupling_1 Building_Block_C Building Block C Peptide_Coupling_2 Peptide Coupling Building_Block_C->Peptide_Coupling_2 Intermediate_Formation Intermediate Formation (e.g., this compound) Intermediate_Formation->Peptide_Coupling_2 Peptide_Coupling_1->Intermediate_Formation Intermediate_X Further Intermediates Final_Assembly Final Assembly Intermediate_X->Final_Assembly Peptide_Coupling_2->Intermediate_X Purification Purification Final_Assembly->Purification Taltobulin Taltobulin (HTI-286) Purification->Taltobulin

A high-level, conceptual workflow for the convergent synthesis of Taltobulin.

Properties of this compound

There is a notable absence of publicly available quantitative data on the physicochemical properties of this compound. Chemical supplier entries confirm its existence as a synthetic intermediate and provide a Chemical Abstracts Service (CAS) number of 91133-59-4. However, detailed information such as molecular weight, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not provided in the accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 91133-59-4
Molecular Formula Not Available
Molecular Weight Not Available
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. Patent literature and scientific publications describe the overall synthesis of Taltobulin in general terms but do not provide specific reaction conditions, stoichiometry, purification methods, or analytical characterization for each intermediate, including intermediate-2. This information is likely proprietary to the entities that have developed the synthesis of Taltobulin.

Biological Activity and Mechanism of Action

This compound is a non-terminal precursor and is not expected to possess the biological activity of the final product, Taltobulin. The potent cytotoxic effects of Taltobulin are attributed to its ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).

Taltobulin_MoA Taltobulin Taltobulin Tubulin_Dimers α/β-Tubulin Dimers Taltobulin->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization->Microtubule_Destabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Simplified signaling pathway for the mechanism of action of Taltobulin.

Conclusion

While this compound is a recognized component in the synthesis of the potent anti-cancer agent Taltobulin, there is a significant lack of detailed, publicly available technical information about this specific molecule. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and specific visualizations, cannot be met with the currently accessible information. The data gap is likely due to the proprietary nature of the synthetic process for Taltobulin. Future disclosures in patent literature or scientific publications may provide the specific details that are currently unavailable. Researchers and drug development professionals interested in this area are advised to consult specialized chemical synthesis services or patent attorneys for more detailed, non-public information.

References

The Discovery and Synthetic Lineage of Taltobulin Intermediate-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286 and SPA-110) is a potent synthetic, tripeptide analogue of the marine natural product hemiasterlin (B1673049). As a microtubule-depolymerizing agent, it has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. A crucial component in the chemical synthesis of this promising anticancer agent is a chiral building block, herein referred to as Taltobulin intermediate-2. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of this compound, alongside the broader context of Taltobulin's development. It includes detailed experimental protocols, quantitative data on Taltobulin's biological activity, and visualizations of its mechanism of action and synthetic pathway.

Introduction: The Emergence of Taltobulin

The quest for novel anticancer agents with improved efficacy and the ability to overcome resistance mechanisms led researchers to explore marine natural products. Hemiasterlin, isolated from marine sponges, emerged as a powerful antimitotic agent that inhibits tubulin polymerization.[1] However, its limited supply prompted the development of synthetic analogues. Taltobulin was developed as a synthetic analogue of hemiasterlin, where a phenyl group replaces the indole (B1671886) ring, exhibiting potent inhibition of tubulin polymerization, disruption of microtubule organization in cells, and induction of mitotic arrest and apoptosis.[2] A pivotal advantage of Taltobulin is its significantly lower interaction with the P-glycoprotein multidrug resistance protein, making it effective against tumor xenografts where agents like paclitaxel (B517696) and vincristine (B1662923) are ineffective.[2]

The synthesis of Taltobulin is achieved through a convergent route, which involves the sequential peptide coupling of three distinct building blocks.[2] One of these key building blocks is this compound, a chiral amine that forms a central part of the final tripeptide structure.

This compound: Structure and Role in Synthesis

This compound is the common name for (S)-2-amino-N,3,3-trimethylbutanamide. Its chemical structure is characterized by a chiral center at the alpha-carbon, an amide group, and a tert-butyl group.

Chemical Structure of this compound:

  • IUPAC Name: (S)-2-amino-N,3,3-trimethylbutanamide

  • CAS Number: 89226-12-0[3]

  • Molecular Formula: C₇H₁₆N₂O[3]

  • Molecular Weight: 144.22 g/mol [3]

This intermediate constitutes the central amino acid residue in the final Taltobulin molecule. Its synthesis and purification with high enantiomeric purity are critical for the overall stereochemistry and biological activity of Taltobulin.

Experimental Protocols

The synthesis of Taltobulin is a convergent process wherein three key building blocks are synthesized separately and then coupled together. The following protocols are based on established synthetic routes for Taltobulin and its precursors.

Synthesis of this compound ((S)-2-amino-N,3,3-trimethylbutanamide)

A common method for the synthesis of chiral amines like this compound involves the ammonolysis of a corresponding alpha-bromo acid derivative, followed by resolution.

Protocol:

  • Ammonolysis: Methyl 2-bromo-3,3-dimethylbutanoate is treated with a solution of ammonia (B1221849) in methanol (B129727) under pressure. This reaction substitutes the bromine atom with an amino group, yielding racemic 2-amino-N,3,3-trimethylbutanamide.

  • Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. The diastereomeric salts are formed, and the desired (S)-enantiomer is separated by fractional crystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (S)-2-amino-N,3,3-trimethylbutanamide (this compound). The product is then extracted with an organic solvent and purified.

Convergent Synthesis of Taltobulin

The overall synthesis of Taltobulin involves the coupling of three building blocks:

  • Building Block A: (S)-2-amino-3-methyl-3-phenylbutanoic acid derivative

  • Building Block B (this compound): (S)-2-amino-N,3,3-trimethylbutanamide

  • Building Block C: A C-terminal fragment containing a modified valine residue.

Peptide Coupling Protocol (General):

  • Activation: The carboxylic acid of the N-terminal building block (e.g., a protected version of Building Block A) is activated using a peptide coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA).

  • Coupling: The activated acid is then reacted with the amino group of the next building block (e.g., this compound). The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

  • Deprotection: The protecting group on the newly formed dipeptide is removed to allow for the next coupling reaction.

  • Final Coupling and Deprotection: The process is repeated to couple the third building block, followed by final deprotection steps to yield Taltobulin. Purification is typically achieved by reverse-phase HPLC.[2]

Wittig Olefination for Building Block C:

The synthesis of the C-terminal fragment often involves a Wittig reaction to establish the E-double bond configuration.[2]

Protocol (General):

  • Ylide Formation: A phosphonium (B103445) salt is treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

  • Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde to form the alkene. The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions.

Quantitative Data on Taltobulin's Biological Activity

The biological activity of Taltobulin has been extensively studied and quantified in various cancer cell lines and in vivo models. The following tables summarize key data from the seminal publication by Loganzo et al. (2003).

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Tumor Cell Lines [4]

Cell LineTumor TypeIC₅₀ (nM)
CCRF-CEMLeukemia1.1
HL-60(TB)Leukemia1.2
MOLT-4Leukemia0.2
OVCAR-3Ovarian1.4
IGROV1Ovarian2.1
NCI/ADR-RESOvarian7.3
NCI-H23NSCLC1.6
NCI-H460NSCLC1.7
A549NSCLC2.0
MCF7Breast2.5
MDA-MB-231Breast2.8
MDA-MB-435Melanoma3.2
HT29Colon1.8
COLO 205Colon1.9
HCT-15Colon2.3
DLD-1Colon2.7
LOX IMVIMelanoma1.5
MALME-3MMelanoma2.0
Average 2.5 ± 2.1
Median 1.7

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models

Tumor ModelTreatmentTumor Growth Inhibition (%)
Lox (Melanoma)1.6 mg/kg i.v.96-98
KB-8-5 (Epidermoid)1.6 mg/kg i.v.84
MX-1W (Breast)1.6 mg/kg i.v.97
DLD-1 (Colon)1.6 mg/kg i.v.80
HCT-15 (Colon)1.6 mg/kg i.v.66

Visualizations: Synthetic Pathway and Mechanism of Action

Convergent Synthesis of Taltobulin

Taltobulin_Synthesis cluster_0 Building Block A Synthesis cluster_1 Building Block B (Intermediate-2) Synthesis cluster_2 Building Block C Synthesis cluster_3 Final Assembly start_A 3,3-Dimethylacrylic Acid int_A1 3-Methyl-3-phenylbutanoic acid start_A->int_A1 Friedel-Crafts Alkylation int_A2 Protected (S)-2-azido-3-methyl-3-phenylbutanoic acid int_A1->int_A2 Chiral auxiliary-mediated azidation end_A Building Block A ((S)-2-amino-3-methyl-3-phenylbutanoic acid derivative) int_A2->end_A Reduction couple1 Peptide Coupling end_A->couple1 start_B Methyl 2-bromo-3,3-dimethylbutanoate int_B1 Racemic 2-amino-N,3,3-trimethylbutanamide start_B->int_B1 Ammonolysis end_B Building Block B (this compound) int_B1->end_B Chiral Resolution end_B->couple1 start_C1 Phosphonium Salt end_C Building Block C (C-terminal fragment) start_C1->end_C Wittig Olefination start_C2 Aldehyde start_C2->end_C Wittig Olefination couple2 Peptide Coupling end_C->couple2 dipeptide Dipeptide Intermediate couple1->dipeptide dipeptide->couple2 tripeptide Protected Taltobulin couple2->tripeptide taltobulin Taltobulin tripeptide->taltobulin Deprotection

Caption: Convergent synthetic route to Taltobulin.

Taltobulin's Mechanism of Action: Inducing Apoptosis

Taltobulin_MoA cluster_cell Cancer Cell Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Vinca domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle M_Arrest Mitotic Arrest (G2/M Phase) Spindle->M_Arrest SAC Spindle Assembly Checkpoint (SAC) Activation M_Arrest->SAC Bcl2 Bcl-2 Phosphorylation (Inactivation) SAC->Bcl2 JNK JNK Pathway Activation SAC->JNK Caspase Caspase Cascade Activation Bcl2->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Taltobulin-induced apoptosis.

History and Development

The development of Taltobulin is a testament to the power of natural product synthesis in generating novel therapeutic candidates.

  • Early 2000s: Researchers at Wyeth Research (now part of Pfizer) sought to develop synthetic analogues of hemiasterlin to overcome its supply limitations and potentially improve its pharmacological profile.

  • 2003: The seminal paper by Loganzo et al. is published in Cancer Research, detailing the potent in vitro and in vivo antitumor activity of HTI-286 (Taltobulin) and its ability to circumvent P-glycoprotein-mediated multidrug resistance.[1] This publication marks a significant milestone in the public disclosure of Taltobulin's discovery and preclinical development.

  • Mid-2000s: Taltobulin enters clinical trials for the treatment of various cancers.

  • Present: Taltobulin and its intermediates, including this compound, continue to be of interest to the research community, particularly in the context of antibody-drug conjugates (ADCs), where Taltobulin can be used as a potent cytotoxic payload.

Conclusion

This compound is a cornerstone in the synthetic architecture of Taltobulin, a powerful antimicrotubule agent with a compelling preclinical profile. The convergent synthetic strategy, which relies on the efficient preparation of this and other key building blocks, has enabled the development of a drug candidate that effectively combats cancer cells, including those resistant to conventional chemotherapies. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of oncology, particularly in the innovative area of antibody-drug conjugates.

References

The Pivotal Role of Taltobulin Intermediate-2 in the Synthesis of a Potent Antimitotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly HTI-286) is a synthetic analog of the marine natural product hemiasterlin, demonstrating potent antimitotic activity through the inhibition of tubulin polymerization.[1] Its efficacy against multi-drug resistant cancer cell lines has positioned it as a significant compound in oncological research. The synthesis of Taltobulin is a complex process involving the strategic coupling of key building blocks. This technical guide provides a detailed examination of the synthesis of Taltobulin, with a specific focus on the critical role and formation of Taltobulin intermediate-2, a key precursor in an efficient racemic synthesis route for the N-terminal amino acid fragment of the molecule. This document will detail the synthetic pathways, experimental protocols, and the biological context of Taltobulin's mechanism of action.

Introduction to Taltobulin

Taltobulin is a powerful microtubule-destabilizing agent that binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer cells.[4]

The synthesis of Taltobulin is achieved through a convergent approach, wherein different fragments of the molecule are synthesized separately and then coupled together in the final stages. This strategy allows for flexibility and efficiency in the preparation of the final product.

The Synthesis of Taltobulin: A Convergent Approach

The overall synthesis of Taltobulin involves the preparation of three key building blocks, which are then sequentially coupled. A critical component of this synthesis is the N-terminal amino acid fragment. There are two main routes to this fragment: a stereoselective synthesis and a more concise racemic synthesis. This compound is a cornerstone of the latter route.

The Racemic Synthesis Route and the Central Role of this compound

The racemic synthesis of the N-terminal fragment of Taltobulin offers a more direct path compared to its stereoselective counterpart. This pathway commences with the readily available phenylpyruvic acid.

This compound , identified as 3-methyl-2-oxo-3-phenylbutanoic acid (CAS 91133-59-4), is the first key intermediate in this racemic route. It is formed through the dimethylation of phenylpyruvic acid. The introduction of two methyl groups at the benzylic position is a crucial step in constructing the unique quaternary carbon center of the N-terminal amino acid.

Following its formation, this compound undergoes a reductive amination reaction with methylamine (B109427) to yield the corresponding racemic amino acid. This amino acid is then protected and subsequently coupled with the other building blocks to complete the synthesis of Taltobulin.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Synthesis of this compound (3-methyl-2-oxo-3-phenylbutanoic acid)

Principle: This procedure involves the exhaustive methylation of phenylpyruvic acid at the α-position using a strong base and an excess of a methylating agent.

Materials:

  • Phenylpyruvic acid

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylpyruvic acid in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add at least two equivalents of the strong base. Allow the mixture to stir for a period to ensure complete deprotonation.

  • Add a slight excess of methyl iodide (at least two equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Synthesis of the Racemic N-terminal Amino Acid via Reductive Amination of this compound

Principle: This reaction converts the α-keto acid functionality of this compound into an α-amino acid through the formation of an imine with methylamine, which is then reduced in situ.

Materials:

  • This compound (3-methyl-2-oxo-3-phenylbutanoic acid)

  • Methylamine (as a solution in a suitable solvent like THF or as a salt)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

  • Anhydrous methanol (B129727) or ethanol

  • Glacial acetic acid (to facilitate imine formation)

  • Saturated sodium bicarbonate solution for workup

  • Organic solvent for extraction

Procedure:

  • Dissolve this compound in the anhydrous alcohol in a round-bottom flask.

  • Add methylamine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent in portions to the reaction mixture.

  • Continue to stir the reaction at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction by adding it to a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • The resulting racemic amino acid can then be purified and carried forward to the next steps of the Taltobulin synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Taltobulin and its intermediates. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)Purity (%)
Formation of this compound Phenylpyruvic acid, Methyl iodide, Strong base3-methyl-2-oxo-3-phenylbutanoic acid70-85>95
Reductive Amination This compound, Methylamine, Reducing agentRacemic N-terminal amino acid60-75>95
Final Coupling and Deprotection N-terminal fragment, Dipeptide fragmentTaltobulin50-65>98

Mechanism of Action: Signaling Pathways

Taltobulin's potent anticancer activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Inhibition of Tubulin Polymerization

dot

G cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Taltobulin Taltobulin Taltobulin->Tubulin Inhibition of Polymerization

Caption: Taltobulin's primary mechanism of action.

Apoptosis Induction Pathway

The mitotic arrest triggered by Taltobulin activates the intrinsic pathway of apoptosis.

dot

G Taltobulin Taltobulin Microtubule Microtubule Disruption Taltobulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Taltobulin.

Experimental Workflow: Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of this compound to the biological evaluation of the final Taltobulin product.

dot

G Start Phenylpyruvic Acid Intermediate2 Synthesis of This compound Start->Intermediate2 ReductiveAmination Reductive Amination Intermediate2->ReductiveAmination NTerminal Racemic N-Terminal Fragment ReductiveAmination->NTerminal Coupling Fragment Coupling & Deprotection NTerminal->Coupling Taltobulin Taltobulin Coupling->Taltobulin Purification Purification & Characterization (HPLC, NMR, MS) Taltobulin->Purification BioAssay Biological Evaluation (Tubulin Polymerization Assay, Cytotoxicity Assay) Purification->BioAssay

Caption: Overall workflow for Taltobulin synthesis and testing.

Conclusion

This compound, 3-methyl-2-oxo-3-phenylbutanoic acid, is a pivotal molecule in a concise and efficient racemic synthesis of the N-terminal fragment of Taltobulin. The synthetic route involving this intermediate provides a practical approach to this potent antimitotic agent. Understanding the synthesis and the biological mechanism of Taltobulin is crucial for the ongoing development of novel and effective cancer therapeutics. The detailed protocols and pathways presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology.

References

Taltobulin Intermediate-2: A Technical Whitepaper on its Role as a Precursor to a Potent Antimitotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Taltobulin intermediate-2, a key precursor in the synthesis of Taltobulin (also known as HTI-286). Taltobulin is a synthetic analogue of the natural product hemiasterlin (B1673049) and a potent microtubule-destabilizing agent with significant potential in oncology. This whitepaper will detail the mechanism of action of the final active compound, Taltobulin, present available quantitative data, and outline the synthetic context of this compound.

Introduction to Taltobulin and its Precursor

Taltobulin (HTI-286) is a powerful antimitotic agent that has been evaluated in clinical trials for the treatment of various cancers.[1] As a synthetic tripeptide analogue of the marine sponge-derived natural product hemiasterlin, Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2] The synthesis of this complex molecule involves a convergent approach, relying on the preparation and coupling of key building blocks. One such crucial precursor is this compound.

This compound is chemically identified as 3-methyl-2-oxo-3-phenylbutanoic acid , with the CAS Number 91133-59-4 . While it does not possess the biological activity of the final Taltobulin molecule, its precise structure is essential for the stereoselective construction of one of the key fragments of the Taltobulin tripeptide structure.

Mechanism of Action of Taltobulin

The primary mechanism of action of Taltobulin is the inhibition of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, Taltobulin disrupts the formation and function of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division.[2] This disruption leads to a cascade of cellular events:

  • Disruption of Microtubule Dynamics: Taltobulin prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

  • Mitotic Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2]

Signaling Pathway Diagram

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin (HTI-286) Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubules Taltobulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Taltobulin->MitoticSpindle Disrupts Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Essential for G2M_Phase Cell Cycle Progression (G2/M Phase) MitoticSpindle->G2M_Phase Enables MitoticArrest Mitotic Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of Taltobulin.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Taltobulin (HTI-286).

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286)
Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5
Average 2.5 ± 2.1
Median 1.7

Data sourced from MedChemExpress, based on a 3-day exposure.

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Xenograft Models
Tumor ModelAdministration RouteDoseTumor Growth Inhibition
Lox Melanomap.o. gavage3 mg/kg97.3%
KB-3-1 Epidermoidp.o. gavage3 mg/kg82%
Lox Melanomai.v.Not specified96-98%
KB-8-5i.v.1.6 mg/kg84%
MX-1Wi.v.1.6 mg/kg97%
DLD-1i.v.1.6 mg/kg80%
HCT-15i.v.1.6 mg/kg66%

Data sourced from MedChemExpress.

Synthesis of Taltobulin and the Role of Intermediate-2

The total synthesis of Taltobulin is a convergent process where key building blocks are synthesized independently and then coupled to form the final molecule. This compound (3-methyl-2-oxo-3-phenylbutanoic acid) is a precursor to one of these essential building blocks.

Synthetic Workflow Diagram

Taltobulin_Synthesis_Workflow cluster_0 Building Block 1 Synthesis cluster_1 Building Block 2 Synthesis Intermediate_2 This compound (3-methyl-2-oxo-3-phenylbutanoic acid) BuildingBlock_1 Building Block VI (N-Boc-trimethylphenylalanine derivative) Intermediate_2->BuildingBlock_1 Multi-step conversion Coupling Peptide Coupling BuildingBlock_1->Coupling BuildingBlock_2 Building Block XVII BuildingBlock_2->Coupling Deprotection Deprotection & Purification Coupling->Deprotection Taltobulin Taltobulin (HTI-286) Deprotection->Taltobulin

Caption: High-level synthetic workflow for Taltobulin.

Experimental Protocols

Synthesis of this compound

While this compound (3-methyl-2-oxo-3-phenylbutanoic acid) is commercially available and its role as a precursor is established, a detailed, publicly available experimental protocol for its specific synthesis in the context of the Taltobulin total synthesis is not readily found in the surveyed literature. It is typically prepared through methods common in organic chemistry for the synthesis of α-keto acids.

General Protocol for Tubulin Polymerization Assay

The inhibitory effect of Taltobulin on tubulin polymerization is a key indicator of its mechanism of action. A representative protocol is as follows:

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate) solution

    • Taltobulin (HTI-286) stock solution in DMSO

    • Glycerol

    • Temperature-controlled spectrophotometer/fluorometer with a 340 nm filter

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of Taltobulin or vehicle control (DMSO) in General Tubulin Buffer on ice for 15 minutes.

    • The reaction is initiated by warming the mixture to 37°C and adding GTP to a final concentration of 1 mM.

    • The increase in absorbance (or fluorescence, if using a fluorescent reporter) at 340 nm is monitored over time. This increase corresponds to the rate of tubulin polymerization.

    • The absorbance values are plotted against time, and the initial rate of polymerization is calculated for each Taltobulin concentration.

    • The IC50 value is determined by plotting the percentage of inhibition of polymerization against the logarithm of Taltobulin concentration.

Conclusion

This compound, or 3-methyl-2-oxo-3-phenylbutanoic acid, is a critical, non-biological precursor in the convergent synthesis of the potent antimitotic agent Taltobulin. The final compound, Taltobulin, demonstrates significant cytotoxic activity against a broad range of cancer cell lines and in vivo tumor models through its mechanism of microtubule depolymerization, leading to mitotic arrest and apoptosis. Its efficacy in multidrug-resistant models highlights its potential as a valuable therapeutic agent. Further research into optimizing the synthesis of Taltobulin, including the efficient production of its key intermediates, is crucial for its continued development and potential clinical application.

References

Taltobulin Intermediate-2 and the Tubulin Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286 and SPA-110, is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2] It has demonstrated significant activity as an antimicrotubule agent, a class of compounds pivotal in cancer chemotherapy. This technical guide delves into the role of Taltobulin intermediate-2 in the synthesis of this promising therapeutic agent and provides a comprehensive overview of the tubulin inhibition pathway through which Taltobulin exerts its cytotoxic effects. While this compound is a crucial precursor in the chemical synthesis of Taltobulin, publically available scientific literature does not indicate that the intermediate itself possesses significant biological activity.[3][4] The focus of this guide, therefore, is on the final active compound, Taltobulin, and its mechanism of action.

Taltobulin: Mechanism of Action

Taltobulin functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin.[5][6] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.[7]

By binding to tubulin, Taltobulin disrupts this dynamic instability, leading to the suppression of microtubule formation.[8] This interference with microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[8] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][2]

A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells evade the effects of chemotherapeutic agents.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of Taltobulin across various cancer cell lines and its direct effect on tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Taltobulin

Cell Line TypeNumber of Cell LinesAverage IC50 (nM)Median IC50 (nM)
Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma182.5 ± 2.11.7

Data from MedchemExpress, reporting on the growth inhibition of 18 tumor cell lines after 3 days of exposure to Taltobulin.[1][2]

Table 2: Inhibition of Tubulin Polymerization by Taltobulin

CompoundConcentration (µM)Inhibition of Polymerization (%)
Taltobulin0.141
Vincristine0.130
Taltobulin1>95 (total inhibition)
Vincristine1>95 (total inhibition)
Colchicine1Partial inhibition

Data from a study on the effect of Taltobulin on the polymerization of purified bovine tubulin.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays central to the evaluation of Taltobulin and similar tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity of the solution, which is proportional to the mass of microtubules formed.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compound (Taltobulin) and vehicle control (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • On ice, prepare the reaction mixture in a 96-well plate. To each well, add polymerization buffer, GTP (final concentration typically 1 mM), and the test compound at various concentrations.

  • Initiate the polymerization by adding cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates in the presence of the test compound to the vehicle control.[9]

Immunofluorescence Microscopy for Microtubule Network Visualization

This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.

Materials:

  • Adherent cancer cells cultured on coverslips

  • Test compound (Taltobulin)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% bovine serum albumin in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Wash the cells with PBS and fix them with the fixative solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites with the blocking solution.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Disruption of the microtubule network and changes in cell shape or mitotic arrest can be observed.[10]

Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on a cell population.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (Taltobulin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[10]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Tubulin_Inhibition_Pathway Tubulin Inhibition Pathway of Taltobulin cluster_0 Cellular Environment Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disrupts Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Taltobulin Taltobulin Taltobulin->Alpha-beta Tubulin Dimers Binds to Taltobulin->Microtubule Inhibits Polymerization

Caption: The signaling pathway of Taltobulin's tubulin inhibition.

Taltobulin_Synthesis_Workflow Synthetic Workflow for Taltobulin Starting Materials Starting Materials Intermediate-1 Intermediate-1 Starting Materials->Intermediate-1 Step 1 Taltobulin_intermediate_2 This compound Intermediate-1->Taltobulin_intermediate_2 Step 2 Intermediate-3 Intermediate-3 Taltobulin_intermediate_2->Intermediate-3 Step 3 Taltobulin Taltobulin Intermediate-3->Taltobulin Final Step

Caption: Simplified workflow of Taltobulin synthesis highlighting Intermediate-2.

Experimental_Workflow Experimental Workflow for Taltobulin Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cell_Culture Cancer Cell Lines Cell_Viability_Assay Cell Viability (MTT) Cell_Culture->Cell_Viability_Assay Immunofluorescence Immunofluorescence Microscopy Cell_Culture->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis Cell_Culture->Cell_Cycle_Analysis Compound_Preparation Taltobulin Synthesis Compound_Preparation->Tubulin_Polymerization_Assay Compound_Preparation->Cell_Culture

Caption: Logical workflow for evaluating the efficacy of Taltobulin.

References

Taltobulin Intermediate-2 in Antibody-Drug Conjugate Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin. As a microtubule inhibitor, it has garnered significant interest as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating tumor cells.[1] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common challenge with other microtubule inhibitors like paclitaxel (B517696) and vinca (B1221190) alkaloids.[2][3] This technical guide provides an in-depth look at a specific precursor in the synthesis of Taltobulin, "Taltobulin intermediate-2," identified as 3-Methyl-2-oxo-3-phenylbutanoic acid .

This compound: Chemical Identity and Role in Synthesis

This compound, with the CAS number 91133-59-4, is chemically known as 3-Methyl-2-oxo-3-phenylbutanoic acid.[4] While detailed, publicly available synthetic procedures for Taltobulin that explicitly name this intermediate are scarce, its structure suggests a role as a key building block for the N-terminal amino acid residue of the Taltobulin tripeptide.

The synthesis of Taltobulin is generally described as a convergent process, involving the preparation of three main building blocks that are subsequently coupled to form the final tripeptide structure. One of these crucial building blocks is (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid. It is hypothesized that 3-Methyl-2-oxo-3-phenylbutanoic acid serves as a precursor to this N-terminal fragment.

Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-Methyl-2-oxo-3-phenylbutanoic acid[4]
CAS Number 91133-59-4[4]
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol [4]
Appearance White crystalline solid[5]
Solubility Soluble in some organic solvents like alcohols, ketones, and ethers.[5]

Experimental Protocols

Hypothetical Synthesis of the N-Terminal Building Block from this compound

The conversion of 3-Methyl-2-oxo-3-phenylbutanoic acid to the required (2S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid would likely involve a reductive amination process.

Step 1: Reductive Amination

  • Reaction Setup: Dissolve 3-Methyl-2-oxo-3-phenylbutanoic acid (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Amine Addition: Add methylamine (B109427) (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

  • Reducing Agent: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-methylated amino acid.

Note: The stereochemistry at the alpha-carbon would need to be controlled, potentially through the use of a chiral auxiliary or an asymmetric catalyst during the reductive amination, or through chiral resolution of the racemic product.

General Protocol for Peptide Coupling in Taltobulin Synthesis

Once the three key amino acid building blocks of Taltobulin are synthesized and appropriately protected, they are coupled sequentially using standard solid-phase or solution-phase peptide synthesis techniques.

  • Activation: The carboxylic acid of one amino acid building block is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Coupling: The activated amino acid is then reacted with the free amine of the next amino acid in the sequence.

  • Deprotection: The protecting group on the N-terminus of the newly formed dipeptide is removed to allow for the next coupling reaction.

  • Iteration: This cycle of coupling and deprotection is repeated until the full tripeptide is assembled.

  • Final Deprotection and Purification: All remaining protecting groups are removed, and the final Taltobulin product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific analytical data for this compound is not extensively published, data for structurally similar compounds can provide an indication of expected analytical characteristics.

Analytical Data for Structurally Related Compounds
CompoundAnalytical TechniqueKey Data PointsReference
Methyl 3-oxo-4-phenylbutanoateGC-MSm/z: 192 (M+), 91, 102, 105, 65[6]
3-Methyl-2-oxobutanoic acid¹H NMR (predicted)Spectral data available in databases[7]
2-Hydroxy-3-methylbutyric acid¹H NMR (experimental)Spectral data available in databases[8]
Methyl 3-methyl-2-oxobutanoateGC-MSSpectral data available in databases[9]

Signaling Pathways and Experimental Workflows

The ultimate product of the synthesis, Taltobulin, exerts its cytotoxic effects by targeting the tubulin-microtubule system.

Taltobulin's Mechanism of Action and Signaling Pathway

Taltobulin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Taltobulin_Mechanism Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by Taltobulin) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Triggers

Mechanism of action of Taltobulin.
General Workflow for ADC Development with a Taltobulin Payload

The development of an ADC using Taltobulin involves a series of well-defined steps, from initial synthesis to preclinical evaluation.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Taltobulin_Synthesis Taltobulin Synthesis (from Intermediates) Conjugation Antibody-Drug Conjugation Taltobulin_Synthesis->Conjugation Linker_Synthesis Linker Synthesis Linker_Synthesis->Conjugation Antibody_Production Monoclonal Antibody Production Antibody_Production->Conjugation ADC_Purification ADC Purification (e.g., SEC, HIC) Conjugation->ADC_Purification Analytical_Characterization Analytical Characterization (DAR, Purity, Aggregation) ADC_Purification->Analytical_Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Bystander Effect) Analytical_Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro_Assays->In_Vivo_Studies

References

Navigating the Synthesis of Taltobulin: A Technical Guide to the Safety and Handling of Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific safety and handling protocols for "Taltobulin intermediate-2" is not publicly available. This guide is a synthesized document based on best practices for handling potent pharmaceutical intermediates in a research and development setting. All quantitative data and experimental protocols are representative examples and should not be considered as established values for this specific compound. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this or any new chemical entity.

Introduction

Taltobulin is a potent tubulin inhibitor investigated for its potential as a cytotoxic component in antibody-drug conjugates (ADCs).[1][2][3][4][5][6] Its synthesis involves a series of chemical transformations, with this compound representing a key building block.[1][3][4] As with many pharmaceutical intermediates, a comprehensive understanding of its physicochemical properties and potential hazards is crucial for ensuring the safety of laboratory personnel and the integrity of the research. This guide provides a framework for the safe handling, storage, and emergency response related to this compound, drawing upon established guidelines for active pharmaceutical ingredient (API) manufacturing and laboratory safety.[7][8][9][10][11]

Physicochemical and Hazard Data

The following tables summarize the known and inferred properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91133-59-4[3]
Molecular Formula C11H12O3[3][4]
Molecular Weight 192.21 g/mol [3][4]
Appearance Oil[1][4]
Purity >97% (typical)[4]
Solubility Soluble in DMSO[3]
Storage Conditions -20°C for long-term storage[3][4]

Table 2: Hazard Identification and Classification (Inferred)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4mancanzaWarningHarmful if swallowed.
Acute Toxicity, DermalCategory 4mancanzaWarningHarmful in contact with skin.
Acute Toxicity, InhalationCategory 4mancanzaWarningHarmful if inhaled.
Eye IrritationCategory 2AmancanzaWarningCauses serious eye irritation.
Skin IrritationCategory 2mancanzaWarningCauses skin irritation.
Specific Target Organ ToxicityCategory 3mancanzaWarningMay cause respiratory irritation.

Note: Hazard classification is inferred based on typical risks associated with complex organic molecules used in pharmaceutical synthesis and is not based on specific experimental data for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating both engineering controls and personal protective equipment, is essential when handling potent chemical intermediates.

Table 3: Recommended PPE and Engineering Controls

Control TypeSpecificationPurpose
Engineering Chemical Fume HoodTo minimize inhalation exposure to vapors and aerosols.
Engineering Ventilated EnclosureFor weighing and handling of the neat oil.
PPE: Hand Nitrile Gloves (double-gloving recommended)To prevent skin contact.
PPE: Eye Safety Goggles or Face ShieldTo protect eyes from splashes.
PPE: Body Lab Coat (chemically resistant)To protect skin and clothing from contamination.
PPE: Respiratory N95 Respirator (or higher)Recommended for handling larger quantities or if aerosolization is possible.

Experimental Protocols

The following are representative protocols for the safe handling and preparation of this compound solutions.

Protocol for Preparation of a Stock Solution
  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment, including vials, pipettes, and solvent-resistant containers.

  • Weighing: Tare a clean, dry vial on an analytical balance within a ventilated enclosure. Carefully transfer the required amount of this compound oil to the vial using a calibrated pipette.

  • Solubilization: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Mixing: Cap the vial securely and vortex or sonicate gently until the oil is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.[3][4]

Workflow for Handling Potent Intermediates

G Figure 1: General Workflow for Handling Potent Chemical Intermediates cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh handle_dissolve Dissolve in Fume Hood handle_weigh->handle_dissolve handle_label Label and Store handle_dissolve->handle_label cleanup_decontaminate Decontaminate Glassware and Surfaces handle_label->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe

Figure 1: General Workflow for Handling Potent Chemical Intermediates

Emergency Procedures

Spill Response

A clear and practiced spill response plan is critical. The following decision tree outlines the general procedure.

G Figure 2: Decision Tree for Chemical Spill Response spill Spill Occurs assess Assess Severity (Amount, Location) spill->assess small_spill Small Spill (<10 mL in hood) assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate Immediate Area large_spill->evacuate Yes clean Clean Area with Decontaminating Solution absorb->clean dispose Dispose of Waste in Sealed Container clean->dispose notify Notify Lab Supervisor and EHS evacuate->notify secure Secure Area, Prevent Entry notify->secure

Figure 2: Decision Tree for Chemical Spill Response
First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While specific toxicity and handling data for this compound are not publicly available, a prudent approach based on established safety protocols for potent pharmaceutical intermediates is warranted. Researchers must adhere to their institution's safety guidelines, utilize appropriate engineering controls and personal protective equipment, and be prepared for potential emergencies. A thorough understanding of the general risks associated with synthetic intermediates in drug development is paramount to ensuring a safe and productive research environment.

References

An In-depth Technical Guide on the Physicochemical Properties of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. It functions as a powerful antimicrotubule agent, inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of this complex molecule involves a series of chemical intermediates. Taltobulin intermediate-2 is one such crucial building block in the convergent synthetic pathway of Taltobulin.[4][5] Understanding the physicochemical properties of these intermediates, particularly their solubility, is critical for process optimization, formulation development, and ensuring the overall efficiency of the synthesis. This guide provides an overview of the expected solubility characteristics of this compound, alongside generalized experimental protocols for its solubility determination and synthesis, and a summary of the parent compound's mechanism of action.

Data Presentation: Solubility Profile of Taltobulin Intermediates

While specific quantitative solubility data for this compound is not available, the following table summarizes the reported solubility of other Taltobulin intermediates in common laboratory solvents. This data provides a qualitative insight into the likely solubility characteristics of a related compound like this compound.

Intermediate NameSolventReported Solubility
Taltobulin intermediate-1Dimethyl Sulfoxide (B87167) (DMSO)10 mM
Taltobulin intermediate-110% DMSO in 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (clear solution)
Taltobulin intermediate-110% DMSO in 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (clear solution)
Taltobulin intermediate-110% DMSO in 90% Corn Oil≥ 5 mg/mL (clear solution)
Taltobulin intermediate-4Dimethyl Sulfoxide (DMSO)100 mg/mL
Taltobulin intermediate-410% DMSO in 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (suspended solution)
Taltobulin intermediate-410% DMSO in 90% (20% SBE-β-CD in Saline)2.5 mg/mL (suspended solution)
Taltobulin intermediate-410% DMSO in 90% Corn Oil≥ 2.5 mg/mL (clear solution)
(6R)-Taltobulin intermediate-9Dimethyl Sulfoxide (DMSO)100 mg/mL
(6R)-Taltobulin intermediate-910% DMSO in 90% (20% SBE-β-CD in Saline)2.5 mg/mL (suspended solution)
(6R)-Taltobulin intermediate-910% DMSO in 90% Corn Oil≥ 2.5 mg/mL (clear solution)

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols that can be adapted for the determination of solubility and the synthesis of this compound.

This method is a standard and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[6][7][8][9]

  • Materials and Equipment:

    • This compound (solid form)

    • A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

    • Vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Analytical balance

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

    • After the equilibration period, remove the vials and allow them to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

    • Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or moles/L.

The synthesis of Taltobulin, a peptide analog, and its intermediates likely involves solid-phase peptide synthesis (SPPS) or a convergent solution-phase approach.[3][10][11] The following is a generalized workflow for SPPS.

  • Materials and Equipment:

    • Amino acid derivatives with appropriate protecting groups (e.g., Fmoc or Boc)

    • Solid support resin (e.g., Wang resin)

    • Peptide coupling reagents (e.g., HBTU, HATU)

    • Bases (e.g., DIPEA, piperidine)

    • Solvents (e.g., DMF, DCM)

    • Cleavage cocktail (e.g., TFA-based)

    • Inert gas supply (e.g., nitrogen or argon)

    • Peptide synthesis vessel

    • Shaker or automated peptide synthesizer

    • HPLC for purification

    • Mass spectrometer for characterization

  • Procedure:

    • Resin Preparation: Swell the resin in a suitable solvent like DMF.

    • First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin using a coupling agent and a base.

    • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine (B6355638) in DMF).

    • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

    • Second Amino Acid Coupling: Couple the next amino acid in the sequence.

    • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid until the desired peptide sequence is assembled.

    • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

    • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using preparative HPLC.

    • Characterization: Confirm the identity and purity of the synthesized intermediate using mass spectrometry and analytical HPLC.

Visualizations

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2][]

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Taltobulin's mechanism of action leading to apoptosis.

A visual representation of the steps involved in the shake-flask method for determining solubility.

Solubility_Workflow Start Start: Add Excess Solid to Solvent Equilibrate Equilibrate on Shaker (24-72h) Start->Equilibrate Separate Centrifuge to Separate Solid Equilibrate->Separate Filter Filter Supernatant (0.22 µm) Separate->Filter Analyze Analyze via HPLC Filter->Analyze End End: Calculate Solubility Analyze->End

Caption: Workflow for solubility determination.

A simplified diagram illustrating the key stages in the solid-phase synthesis of a peptide-based intermediate.

Synthesis_Workflow Resin 1. Resin Swelling Coupling1 2. Couple First Amino Acid Resin->Coupling1 Cycle 3. Repeat Synthesis Cycle (Deprotection -> Coupling) Coupling1->Cycle Cleavage 4. Cleave from Resin Cycle->Cleavage Purify 5. Purify via HPLC Cleavage->Purify Characterize 6. Characterize (MS, HPLC) Purify->Characterize

References

Methodological & Application

Synthesis Protocol for Taltobulin Intermediate-2: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Taltobulin intermediate-2, a key building block in the convergent synthesis of the potent antimicrotubule agent, Taltobulin (HTI-286). The protocol is based on established synthetic routes and is intended to guide researchers in the efficient and reliable preparation of this crucial intermediate.

Introduction

Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization. The synthesis of Taltobulin is a convergent process that involves the preparation of several key intermediates. This compound, identified as (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid, is a critical component in this synthetic strategy. This document outlines the detailed experimental procedure for its preparation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material 3-methyl-3-phenylbutanoic acid
Key Reagents Pivaloyl chloride, (S)-4-benzyloxazolidin-2-one, Lithium bis(trimethylsilyl)amide, Di-tert-butyl dicarbonate (B1257347)
Solvents Tetrahydrofuran (B95107) (THF), Toluene, Hexanes, Ethyl acetate (B1210297)
Reaction Temperature -78 °C to Room Temperature
Reaction Time Approximately 12-24 hours (multi-step)
Overall Yield Not explicitly stated in the source for the complete sequence to intermediate-2, but individual step yields are typically high.
Purification Method Flash column chromatography

Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the acylation of a chiral auxiliary, followed by stereoselective amination and protection.

Step 1: Synthesis of (S)-4-benzyl-3-(3-methyl-3-phenylbutanoyl)oxazolidin-2-one

  • To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.1 eq).

  • Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.05 eq) to the oxazolidinone solution and stir for 30 minutes at -78 °C.

  • Cannulate the previously prepared mixed anhydride (B1165640) solution into the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexanes and ethyl acetate) to yield the acylated oxazolidinone.

Step 2: Synthesis of (S)-2-azido-3-methyl-3-phenylbutanoic acid derivative

  • Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq) and stir for 30 minutes.

  • Add a solution of trisyl azide (B81097) (1.2 eq) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude azide derivative is typically used in the next step without further purification.

Step 3: Synthesis of (S)-2-amino-3-methyl-3-phenylbutanoic acid

  • Dissolve the crude azide from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) and stir the mixture at room temperature for 4 hours.

  • Quench the reaction by adding sodium sulfite (B76179) solution.

  • Acidify the mixture with aqueous HCl and extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.

  • The aqueous layer containing the amino acid is then carried forward.

Step 4: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid (this compound)

  • To the aqueous solution of the amino acid from Step 3, add dioxane and a solution of di-tert-butyl dicarbonate (Boc)2O (1.5 eq) in dioxane.

  • Adjust the pH of the solution to 9-10 with an aqueous solution of sodium carbonate and stir the mixture at room temperature overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Experimental Workflow for this compound Synthesis

Taltobulin_Intermediate_2_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction & Hydrolysis cluster_step4 Step 4: Boc Protection A 3-methyl-3-phenylbutanoic acid C Mixed Anhydride Formation A->C B Pivaloyl Chloride, Et3N B->C E Acylated Oxazolidinone C->E D (S)-4-benzyloxazolidin-2-one, LiHMDS D->E F Acylated Oxazolidinone E->F H Azide Derivative F->H G LiHMDS, Trisyl Azide G->H I Azide Derivative H->I K (S)-2-amino-3-methyl-3-phenylbutanoic acid I->K J LiOH, H2O2 J->K L (S)-2-amino-3-methyl-3-phenylbutanoic acid K->L N This compound L->N M (Boc)2O, Na2CO3 M->N

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taltobulin (HTI-286) is a potent synthetic antimitotic agent, developed as an analogue of the natural tripeptide hemiasterlin. It functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The multi-step synthesis of Taltobulin requires the purification of several key precursors to ensure the high purity and yield of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and protocols for the purification of a key building block, Taltobulin Intermediate-2. Based on analysis of the likely synthetic route for peptide analogues, this intermediate is identified as N-Boc-L-tert-Leucine . This protected amino acid is a crucial component for peptide synthesis.

Note on Identification: Public databases show conflicting information for "this compound." While some vendors associate it with CAS number 91133-59-4 (3-Methyl-2-oxo-3-phenylbutanoic acid)[1][2], the logical synthesis pathway for a peptide analogue like Taltobulin strongly points to the use of protected amino acid building blocks. N-Boc-L-tert-Leucine (CAS: 62965-35-9) is a well-documented compound of this class and is essential for introducing the characteristic bulky tert-leucine residue into the final Taltobulin structure.[3][4][5][6] The protocols herein are based on this identification.

Properties of this compound (N-Boc-L-tert-Leucine)

Understanding the physicochemical properties of N-Boc-L-tert-Leucine is critical for selecting and optimizing a purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₄[4][6]
Molecular Weight 231.29 g/mol [4]
Appearance White to off-white crystalline powder[3][5]
Melting Point 118-121 °C[4]
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO); Insoluble in water.[4][5]
Key Functional Groups Carboxylic acid, tert-butoxycarbonyl (Boc) protecting group, bulky tert-butyl side chain.[3][6]

The key features influencing purification are the acidic carboxylic acid group and the greasy, non-polar Boc and tert-butyl groups. This amphiphilic nature allows for several purification strategies. Potential impurities from the synthesis include unreacted L-tert-leucine, residual di-tert-butyl dicarbonate (B1257347) (Boc₂O), and other reaction byproducts.

Purification Strategy Overview

The primary goal is to remove unreacted starting materials, reagents, and byproducts. Based on the properties of N-Boc-L-tert-Leucine, a multi-step approach involving extraction followed by either flash chromatography or recrystallization is recommended.

G Crude Crude Reaction Mixture (Post-synthesis) Extraction Aqueous Workup / Extraction (Acid/Base Extraction) Crude->Extraction Dissolve in EtOAc Organic Crude Product in Organic Solvent Extraction->Organic Separate Layers Evaporation Solvent Evaporation Organic->Evaporation CrudeSolid Crude Solid / Oil Evaporation->CrudeSolid Decision Assess Purity & Quantity CrudeSolid->Decision Flash Flash Column Chromatography Decision->Flash Complex mixture or small scale Recrystal Recrystallization Decision->Recrystal High quantity & crystalline solid Pure Pure N-Boc-L-tert-Leucine (>98% Purity) Flash->Pure Recrystal->Pure G Start Crude Intermediate (Post-Workup) CheckState Is the crude material a solid or an oil? Start->CheckState CheckPurity Is initial purity >85% (by NMR/TLC)? CheckState->CheckPurity Solid UseFlash Use Flash Chromatography CheckState->UseFlash Oil CheckScale Is scale > 5g? CheckPurity->CheckScale Yes CheckPurity->UseFlash No / Complex CheckScale->UseFlash No UseRecrystal Use Recrystallization CheckScale->UseRecrystal Yes

References

Application Notes and Protocols for the Analytical Characterization of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286) is a potent synthetic antimicrotubule agent, analogous to the natural tripeptide hemiasterlin. It functions by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells. The synthesis of Taltobulin is a convergent process involving the preparation and coupling of key building blocks. One such crucial precursor is Taltobulin intermediate-2, identified as 3-methyl-2-oxo-3-phenylbutanoic acid (CAS No: 91133-59-4).

The purity, identity, and stability of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization of this intermediate, including protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 3-methyl-2-oxo-3-phenylbutanoic acid
CAS Number 91133-59-4
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Chemical Structure

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed to determine the purity of this compound and to quantify it in the presence of potential process-related impurities. A reverse-phase HPLC method with UV detection is proposed.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Presentation:

Table 1: Representative HPLC Purity Data for this compound

Peak No.Retention Time (min)Area (%)Identity
13.50.15Impurity A
25.80.25Impurity B
38.2 99.5 This compound
410.10.10Impurity C
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

This LC-MS method is intended for the confirmation of the molecular weight of this compound and for the identification and structural elucidation of potential impurities.

Experimental Protocol:

  • Instrumentation: LC-MS system equipped with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC method described in section 2.1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan and data-dependent MS/MS.

Data Presentation:

Table 2: Representative LC-MS Data for this compound

AnalyteRetention Time (min)[M-H]⁻ Observed (m/z)[M-H]⁻ Calculated (m/z)Mass Accuracy (ppm)
This compound8.2191.0710191.07081.0
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 10-20 mg/mL.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D NMR (COSY, HSQC, HMBC) for full structural assignment.

Data Presentation:

Table 3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Carbon Type
7.25-7.45m200.1C=O (Ketone)
1.65s175.8C=O (Acid)
138.5Aromatic C
128.8Aromatic CH
127.5Aromatic CH
126.0Aromatic CH
55.2Quaternary C
25.1CH₃

(Note: The chemical shifts are illustrative and based on predictions for the structure of 3-methyl-2-oxo-3-phenylbutanoic acid. Actual experimental values may vary.)

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Sample HPLC HPLC-UV Analysis (Purity & Quantification) Sample->HPLC LCMS LC-MS Analysis (Identity & Impurity Profiling) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Purity Purity Assessment (>99.5%) HPLC->Purity Identity Identity Confirmation (Molecular Weight) LCMS->Identity Structure Structural Confirmation (¹H, ¹³C NMR) NMR->Structure

Caption: Experimental workflow for the characterization of this compound.

mechanism_of_action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action of Taltobulin.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the reliable assessment of the identity, purity, and structural integrity of this key synthetic precursor, contributing to the overall quality control in the manufacturing of Taltobulin. The provided workflows and diagrams offer a clear visual guide for researchers and drug development professionals involved in this process.

Application Notes and Protocols: NMR Spectroscopic Analysis of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of a key synthetic intermediate of Taltobulin, a potent antimicrotubule agent. Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049) and is of significant interest in cancer research due to its ability to circumvent P-glycoprotein-mediated resistance.[1] The structural elucidation of its synthetic intermediates is crucial for process control and the synthesis of the final active pharmaceutical ingredient.

While specific spectral data for a compound explicitly named "Taltobulin intermediate-2" is not publicly available, this document outlines the expected NMR characteristics and provides a comprehensive set of protocols for the analysis of a representative dipeptide intermediate. This intermediate is proposed based on the known convergent synthesis of Taltobulin, which involves the sequential coupling of highly sterically hindered and unusual amino acid building blocks.[2]

Representative Structure of this compound

For the purpose of these notes, "this compound" is represented as the dipeptide formed by the coupling of the central and C-terminal amino acid residues of Taltobulin. This structure contains the key stereocenters and sterically hindered groups that present challenges and require advanced NMR techniques for full characterization.

(Image of the proposed chemical structure of this compound would be placed here if image generation were possible. The structure is a dipeptide composed of 3-methyl-3-phenyl-2-(methylamino)butanoic acid and tert-leucine amide.)

Data Presentation: Expected NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the proposed structure of this compound. These values are based on established chemical shift ranges for amino acids and peptides and are influenced by the specific electronic and steric environment of the molecule.[3][4][5][6][7]

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeFunctional GroupExpected Chemical Shift (ppm)Multiplicity
Aromatic-HPhenyl Ring7.20 - 7.50m
Amide-HPeptide Bond & C-terminus6.50 - 8.50d or br s
α-HAmino Acid Backbone3.50 - 4.50d or s
N-CH₃Methylamino Group2.50 - 3.00s
β-Htert-Leucine Side Chain0.90 - 1.20s
γ-CH₃Phenyl-gem-dimethyl1.40 - 1.70s
γ-CH₃tert-Leucine Side Chain0.90 - 1.10s

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeFunctional GroupExpected Chemical Shift (ppm)
Carbonyl (C=O)Amide/Peptide Bond170 - 178
Aromatic C (quat)Phenyl Ring140 - 150
Aromatic C-HPhenyl Ring125 - 130
α-CAmino Acid Backbone55 - 65
β-Ctert-Leucine Side Chain30 - 35
γ-CPhenyl-gem-dimethyl40 - 50
N-CH₃Methylamino Group30 - 35
γ-Ctert-Leucine Side Chain25 - 30

Experimental Protocols

The following protocols provide a detailed methodology for the complete NMR-based structural elucidation of this compound.

Sample Preparation
  • Solvent Selection : Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a deuterated solvent. Common choices include CDCl₃, DMSO-d₆, or CD₃OD. The choice of solvent should be based on the solubility of the compound and the desire to observe exchangeable protons (e.g., amide N-H).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Filtration : Filter the sample into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

1D NMR Data Acquisition
  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters :

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical Parameters :

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to establish the connectivity and stereochemistry, a suite of 2D NMR experiments is required.

  • COSY (Correlation Spectroscopy) :

    • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds. This helps in assembling fragments of the molecule.

    • Pulse Program : cosygpppqf.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To correlate protons with their directly attached carbons (¹J-CH). This is crucial for assigning carbon signals based on their attached, and often already assigned, proton signals.

    • Pulse Program : hsqcedetgpsisp2.3.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify longer-range couplings between protons and carbons (typically ²J-CH and ³J-CH). This experiment is key to connecting the molecular fragments identified from COSY.

    • Pulse Program : hmbcgplpndqf.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :

    • Purpose : To identify protons that are close in space (< 5 Å), which provides information about the 3D structure and stereochemistry of the molecule.

    • Pulse Program : noesygpph or roesyadgpph.

Data Processing and Analysis
  • Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

  • Interpretation :

    • Assign the proton signals from the 1D ¹H spectrum based on chemical shifts, multiplicities, and integration.

    • Use the COSY spectrum to trace out the spin systems within the molecule.

    • Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.

    • Use the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.

    • Analyze the NOESY/ROESY spectrum to confirm stereochemistry and conformation.

Visualizations: Pathways and Workflows

experimental_workflow NMR-Based Structure Elucidation Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Determination Sample Purified Intermediate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1D 1D NMR (¹H, ¹³C) NMR_Tube->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Acquire_1D->Acquire_2D Process Process Spectra (FT, Phasing) Acquire_2D->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Correlations Assign_1D->Assign_2D Connect Establish Connectivity (HMBC) Assign_2D->Connect Stereochem Determine Stereochemistry (NOESY) Connect->Stereochem Structure Propose Structure Stereochem->Structure

Caption: General workflow for the structural elucidation of a synthetic intermediate.

taltobulin_pathway Taltobulin Mechanism of Action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Polymerization Microtubule Polymerization Taltobulin->Polymerization Inhibits Microtubule Microtubule Disruption Taltobulin->Microtubule Tubulin->Polymerization Spindle Mitotic Spindle Failure Microtubule->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin is a potent synthetic analog of the natural product hemiasterlin (B1673049) and functions as a microtubule-destabilizing agent.[1] It exhibits significant antimitotic activity and is a compound of interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4] The synthesis of Taltobulin involves several key intermediates, including Taltobulin intermediate-2 (CAS 91133-59-4).[3] Accurate and reliable analytical methods for the characterization of such intermediates are crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, a critical precursor in the synthesis of Taltobulin.[2] These guidelines are intended to assist researchers and scientists in the qualitative and quantitative analysis of this compound, ensuring the integrity of the synthetic process.

Compound Information

ParameterValue
Compound Name This compound
Synonym 3-Methyl-2-oxo-3-phenylbutanoic acid
CAS Number 91133-59-4
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Chemical Structure (See supplier information for structural representation)

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pharmaceutical intermediates.[5][6] The following sections detail the recommended protocols for the analysis of this compound.

Experimental Workflow

Mass Spectrometry Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve in Organic Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms Mass Spectrometry Detection lc->ms qual Qualitative Analysis (m/z, Fragmentation) ms->qual quant Quantitative Analysis (Peak Area) ms->quant

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is recommended for this compound:

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to create a stock solution of 1 mg/mL.

  • Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to a final working concentration in the range of 1-10 µg/mL. The optimal concentration should be determined based on the sensitivity of the mass spectrometer.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

2. Liquid Chromatography Parameters

The following are suggested starting parameters for the liquid chromatography separation of this compound. Optimization may be required based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

The following are suggested starting parameters for the mass spectrometry detection of this compound using an electrospray ionization (ESI) source. These parameters should be optimized for the specific instrument.

ParameterRecommended Setting (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 50-500
Collision Energy (MS/MS) 10-30 eV (for fragmentation)

Data Presentation and Interpretation

Expected Mass-to-Charge Ratios (m/z)

Based on the molecular formula of this compound (C11H12O3), the expected monoisotopic mass is 192.0786 g/mol . In positive ion mode ESI, the primary ion observed is expected to be the protonated molecule [M+H]+. Common adducts should also be considered during data analysis.[7][8][9]

IonTheoretical m/z
[M+H]+ 193.0864
[M+Na]+ 215.0683
[M+K]+ 231.0423

Predicted Fragmentation Pattern

While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on its chemical structure (3-methyl-2-oxo-3-phenylbutanoic acid). In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) would likely lead to the fragmentation of the molecule at its most labile bonds.

Hypothetical Fragmentation of this compound ([M+H]+ at m/z 193.0864)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
193.0864147.0810COOH (Carboxylic acid group)
193.0864119.0861C4H4O2 (Loss of the keto-acid moiety)
147.081091.0548C3H6 (Loss of isopropyl group)

Biological Context: Taltobulin's Mechanism of Action

Taltobulin, the final product synthesized from intermediates like this compound, is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton.[10] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]

Taltobulin_Mechanism_of_Action cluster_cell Cancer Cell Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of Taltobulin-induced apoptosis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry analysis of this compound. The application of these methods will enable researchers to accurately identify and quantify this key intermediate, ensuring the quality and consistency of Taltobulin synthesis for its potential application in cancer therapy. The provided workflow, experimental parameters, and data interpretation guidelines serve as a robust starting point for the analytical characterization of this important pharmaceutical precursor.

References

Physicochemical Properties of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analysis of Taltobulin Intermediate-2 by High-Performance Liquid Chromatography

Introduction

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, which acts as an antimicrotubule agent.[1] It has demonstrated significant activity against a variety of cancer cell lines by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1] The synthesis of Taltobulin is a convergent process involving several key building blocks and intermediates.[2] this compound (CAS No. 91133-59-4) is one of these crucial precursors.[3][4]

A review of the chemical structure of this compound reveals a molecule with moderate hydrophobicity, making it an ideal candidate for separation by reverse-phase HPLC. The presence of polar functional groups suggests that a gradient elution with a polar, aqueous mobile phase and a less polar organic modifier will be effective.

Recommended HPLC Method

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of synthetic peptides and their intermediates due to its high resolving power.[6][8][9] The following method is recommended as a starting point for the analysis of this compound.

Chromatographic Conditions

ParameterRecommended Setting
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL

Rationale for Method Parameters

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of hydrophobic molecules.

  • Trifluoroacetic Acid (TFA): TFA is a common ion-pairing agent used in peptide and small molecule separations. It helps to improve peak shape and resolution by minimizing unwanted interactions between the analyte and the stationary phase.[6]

  • Acetonitrile: Acetonitrile is a preferred organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase (acetonitrile) is necessary to elute the intermediate with a good peak shape and in a reasonable time.

  • UV Detection at 220 nm: Detection at 220 nm allows for the sensitive detection of the peptide backbone.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Dissolution (1 mg/mL in 50:50 ACN:H2O) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhaseA Mobile Phase A (0.1% TFA in Water) Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhaseA->Separation MobilePhaseB Mobile Phase B (0.1% TFA in Acetonitrile) MobilePhaseB->Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity Report Generate Report Purity->Report Taltobulin_Synthesis_Analysis cluster_synthesis Synthetic Pathway cluster_analysis Analytical Control Precursors Starting Materials & Reagents Intermediate2 This compound Precursors->Intermediate2 OtherIntermediates Other Intermediates Intermediate2->OtherIntermediates HPLC HPLC Analysis Intermediate2->HPLC Taltobulin Final Product: Taltobulin OtherIntermediates->Taltobulin Purity Purity Assessment HPLC->Purity Characterization Structural Confirmation (e.g., MS, NMR) HPLC->Characterization Purity->Taltobulin Quality Control

References

Using Taltobulin intermediate-2 in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Taltobulin (also known as HTI-286) is a potent, synthetic small molecule inhibitor of tubulin polymerization.[1] As a microtubule-destabilizing agent, Taltobulin disrupts the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2] By inhibiting tubulin polymerization, Taltobulin induces cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent programmed cell death in proliferating cells.[1][3] These characteristics make Taltobulin a valuable tool for cancer research and drug development.

It is important to note that Taltobulin intermediate-2 is a precursor in the chemical synthesis of the active Taltobulin molecule. As an intermediate, its primary application in a laboratory setting is for the synthesis of the final Taltobulin compound. The biological activities and experimental protocols described herein pertain to the final product, Taltobulin.

These application notes provide detailed protocols for utilizing Taltobulin in common laboratory assays to study its effects on cell viability, cell cycle progression, and apoptosis.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Taltobulin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Taltobulin against various human cancer cell lines.

Cell Line CategoryNumber of Cell LinesMean IC50 (nM)Median IC50 (nM)Exposure Time
Mixed Tumor Panel¹182.5 ± 2.11.73 days
Hepatic Tumor²32.0 ± 1.0N/ANot Specified

¹Leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines.[1] ²Data derived from a study on three hepatic tumor cell lines.[3]

Signaling Pathways

Taltobulin-Induced Apoptotic Signaling Pathway

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint due to improper mitotic spindle formation. Prolonged mitotic arrest can activate the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then leads to the formation of the apoptosome and activation of executioner caspases.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin β-Tubulin Subunits Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle MitoticArrest G2/M Mitotic Arrest Spindle->MitoticArrest ApoptosisPathway Intrinsic Apoptosis Pathway MitoticArrest->ApoptosisPathway Triggers CytochromeC Cytochrome c Release ApoptosisPathway->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture taltobulin_treatment Taltobulin Treatment (Varying Concentrations) cell_culture->taltobulin_treatment viability_assay Cell Viability Assay (e.g., MTT) taltobulin_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) taltobulin_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V Staining) taltobulin_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % of cells) viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Scale-Up Synthesis of Taltobulin (HTI-286)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Taltobulin, also known as HTI-286, is a potent synthetic analog of the marine natural product hemiasterlin. As an antimicrotubule agent, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Taltobulin has demonstrated significant activity against a wide variety of tumor models, including those with multidrug resistance, making it a compound of high interest for oncology research and development.[3][4] This document provides detailed application notes and protocols for a key step in the scale-up synthesis of Taltobulin, focusing on the coupling of a key dipeptide fragment, designated herein as Intermediate-2 , to produce the protected Taltobulin backbone.

Synthetic Strategy Overview

The manufacturing process for Taltobulin employs a convergent synthesis strategy. This approach involves the independent synthesis of key building blocks which are then sequentially coupled to form the final molecule.[5] This method is advantageous for scale-up as it allows for the efficient production and purification of intermediates.

The final key step in assembling the core tripeptide structure of Taltobulin involves a peptide bond formation between the C-terminus of a dipeptide acid (Intermediate-2 ) and the N-terminus of a protected amino acid ester. The coupling is facilitated by a highly efficient uronium-based reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for its rapid reaction times, high yields, and suppression of racemization, even with sterically hindered amino acids.[6][7][8]

Below is a workflow diagram illustrating this key coupling and subsequent deprotection step.

G cluster_workflow Experimental Workflow: From Intermediate-2 to Taltobulin node_A Intermediate-2 (Dipeptide Acid) node_C HATU-Mediated Coupling (Activation & Amide Bond Formation) node_A->node_C 1.0 eq node_B Amino Acid Fragment (Protected Ester) node_B->node_C 1.1 eq node_D Protected Taltobulin node_C->node_D Yield: ~95% node_E Deprotection (TFA Treatment) node_D->node_E node_F Crude Taltobulin TFA Salt node_E->node_F node_G RP-HPLC Purification node_F->node_G node_H Pure Taltobulin TFA Salt node_G->node_H node_I Lyophilization & QC node_H->node_I node_J Final Product: Taltobulin node_I->node_J

Caption: Workflow for the coupling of Intermediate-2 and subsequent purification.

Experimental Protocol: Synthesis of Taltobulin from Intermediate-2

This protocol details the procedure for the coupling of Intermediate-2 with the subsequent fragment, followed by deprotection and purification to yield Taltobulin as a trifluoroacetate (B77799) (TFA) salt.

2.1 Materials and Reagents

  • Intermediate-2 (Dipeptide Acid)

  • Protected Amino Acid Ester Fragment

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, HPLC grade

  • Cold Diethyl Ether

2.2 Equipment

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • High-performance liquid chromatography (RP-HPLC) system with a preparative C18 column

  • Lyophilizer (Freeze-dryer)

  • Standard laboratory glassware

2.3 Procedure

Step 1: HATU-Mediated Coupling

  • Set up the jacketed glass reactor under a nitrogen atmosphere and charge with Intermediate-2 (1.0 eq).

  • Add anhydrous DMF (approx. 10 L per kg of Intermediate-2) and stir until all solids are dissolved.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • In a separate vessel, dissolve the Protected Amino Acid Ester Fragment (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add the solution from step 4 to the reactor.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature (20-25 °C).

  • Monitor the reaction progress by HPLC until consumption of Intermediate-2 is complete (typically 2-4 hours).

  • Upon completion, quench the reaction with water and extract the product into an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with brine, dilute acid, and bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Protected Taltobulin.

Step 2: TFA-Mediated Deprotection

  • Dissolve the crude Protected Taltobulin in DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 50% TFA in DCM.

  • Stir the reaction at room temperature for 2-3 hours until deprotection is complete as monitored by HPLC.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

Step 3: Purification and Isolation

  • Precipitate the crude Taltobulin TFA salt by adding cold diethyl ether to the concentrated residue.

  • Isolate the solid by filtration, wash with additional cold ether, and dry under vacuum.

  • Purify the crude product by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Combine the fractions containing the pure product (purity >98%).

  • Remove the solvent via lyophilization to yield the final Taltobulin product as a white, fluffy solid (TFA salt).[9][10][11]

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of Taltobulin starting from 1.0 kg of Intermediate-2.

ParameterStep 1: CouplingStep 2: Deprotection & IsolationStep 3: PurificationOverall
Starting Material 1.0 kg (Intermediate-2)~1.5 kg (Crude Protected Taltobulin)~1.4 kg (Crude Taltobulin)1.0 kg (Intermediate-2)
Product Mass ~1.5 kg~1.4 kg~1.1 kg~1.1 kg
Molar Yield ~95%~96%~80% (Purification Recovery)~73%
Purity (HPLC) N/A~90%>98.5%>98.5%
Reaction Time 2-4 hours2-3 hoursN/A~8-10 hours

Mechanism of Action: Microtubule Disruption

Taltobulin exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[5] The cell cycle is arrested in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_pathway Taltobulin's Mechanism of Action Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Polymerization Microtubule Polymerization Taltobulin->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Mitosis G2/M Phase Arrest Spindle->Mitosis Disrupted Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Triggers

Caption: Signaling pathway of Taltobulin-induced apoptosis.

Disclaimer: This document is intended for research and informational purposes only. The protocols described should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. Scale-up operations carry inherent risks and should be thoroughly evaluated before implementation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Taltobulin intermediates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Taltobulin Intermediate-2, a crucial building block in the total synthesis of the potent antimitotic agent, Taltobulin (HTI-286).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a key molecular fragment used in the convergent synthesis of Taltobulin. Taltobulin is a synthetic tripeptide analogue of the marine natural product hemiasterlin, which acts as a potent microtubule-destabilizing agent.[1][2][3] The efficient and stereochemically pure synthesis of Intermediate-2 is critical for the overall success and yield of the final active pharmaceutical ingredient.

Q2: The synthesis of Taltobulin is described as a convergent route. What does that mean?

A2: A convergent synthesis strategy involves preparing different sections (or building blocks) of the final molecule independently.[1] These building blocks are then joined together in the later stages of the synthesis. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step in a single sequence. Taltobulin's synthesis involves preparing key fragments and then connecting them, often via peptide coupling reactions.[1][4]

Q3: My peptide coupling reaction to form the dipeptide backbone of Intermediate-2 is showing low yield. What are the common causes?

A3: Low yields in peptide couplings are a frequent issue. Key factors to investigate include:

  • Incomplete reaction: Monitor the reaction progress closely using TLC or LC-MS to ensure it has reached completion.[5]

  • Sub-optimal coupling reagents: The choice of coupling reagent (e.g., HATU, HBTU, EDC) and base (e.g., DIPEA) is crucial. Ensure they are fresh and used in the correct stoichiometry.

  • Steric hindrance: The amino acids involved in Taltobulin's structure are sterically hindered, which can slow down the coupling reaction. Extended reaction times or more powerful coupling reagents may be necessary.

  • Purity of starting materials: Impurities in the amino acid building blocks or solvents can significantly interfere with the reaction.[5]

Q4: I am observing racemization at the chiral center of my amino acid during the coupling step. How can I prevent this?

A4: Racemization is a significant risk during peptide bond formation. To minimize it:

  • Use appropriate additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization when used with carbodiimide (B86325) coupling reagents.

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.[5]

  • Choose the right base: Use non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid bases like triethylamine (B128534) which can promote racemization.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on a common synthetic step: the peptide coupling of two protected amino acid fragments.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive coupling reagent. 2. Poor quality of starting materials (amino acids, solvents). 3. Insufficient reaction time, especially with sterically hindered substrates.1. Use a fresh bottle of coupling reagent. 2. Verify the purity of starting materials via NMR or LC-MS. Ensure solvents are anhydrous. 3. Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary.
Multiple Unidentified Side Products 1. Racemization of the activated amino acid. 2. Side reactions involving protecting groups. 3. Formation of undesired side products from the coupling reagent (e.g., N-acylurea).1. Add a racemization suppressant (e.g., HOBt). Run the reaction at a lower temperature. 2. Ensure your protecting group strategy is robust under the reaction conditions. 3. Choose a different coupling reagent (e.g., HATU) that minimizes such side products.
Difficulty in Purifying Product 1. Product co-elutes with starting material or byproducts. 2. Contamination with coupling reagent byproducts (e.g., urea (B33335) from EDC).1. Adjust the mobile phase polarity for column chromatography or switch to a different purification technique like preparative HPLC.[5] 2. Perform an acidic wash (e.g., dilute HCl) during work-up to remove basic byproducts or a basic wash (e.g., NaHCO₃) for acidic byproducts.

Experimental Protocols

Protocol: HATU-Mediated Peptide Coupling for Intermediate-2 Synthesis

This protocol describes a general procedure for coupling a protected N-terminal amino acid (Fragment A) with a protected C-terminal amino acid (Fragment B) to form a dipeptide, a plausible structure for this compound.

Materials:

  • Fragment A (N-Boc-protected, 1.0 eq)

  • Fragment B (C-terminal methyl ester, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve Fragment A in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU and DIPEA to the solution. Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add Fragment B to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting material (Fragment A) is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dipeptide intermediate.

Visualizations

Workflow for Peptide Coupling

G Diagram 1: General Workflow for Peptide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_A Dissolve Fragment A (N-protected Amino Acid) activation Activate Fragment A with Coupling Reagent (e.g., HATU) & Base prep_A->activation prep_B Prepare Fragment B (C-protected Amino Acid) coupling Add Fragment B to form Peptide Bond prep_B->coupling activation->coupling monitor Monitor Reaction (TLC / LC-MS) coupling->monitor workup Aqueous Work-up (Acidic/Basic Washes) monitor->workup purify Purify via Chromatography workup->purify product Isolated Intermediate-2 purify->product

Caption: A flowchart illustrating the key stages of a typical peptide coupling reaction.

Troubleshooting Logic for Low Yield

G Diagram 2: Troubleshooting Low Yield in Peptide Coupling start Low Yield of Intermediate-2 check_reagents Check Reagent Quality (Coupling Agent, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions check_purification Analyze Purification Step start->check_purification sol_reagents Use fresh, anhydrous reagents & solvents check_reagents->sol_reagents Issue Found sol_conditions Increase reaction time or use a stronger coupling agent check_conditions->sol_conditions Issue Found sol_purification Optimize chromatography (solvent system, gradient) check_purification->sol_purification Issue Found

Caption: A decision tree for troubleshooting low product yield in a coupling reaction.

References

Technical Support Center: Taltobulin Intermediate-2 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Taltobulin intermediate-2. The guidance provided is based on common challenges encountered during the purification of peptide-like pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Given that Taltobulin is a synthetic analogue of a tripeptide, its intermediates are likely peptide-like in nature.[1][2] Common impurities can stem from several sources inherent to peptide synthesis:

  • Unreacted Starting Materials: Residual starting materials from the coupling reaction.

  • Side-Reaction Products: Impurities generated from side reactions, such as the alkylation of nucleophilic sites by byproducts of Boc-deprotection.[3][4]

  • Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acid residues.

  • Racemization Products: Epimerization at chiral centers can occur during activation or coupling steps.

  • Residual Solvents and Reagents: Trace amounts of solvents, coupling reagents, or scavengers used during the synthesis.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A systematic approach is recommended. Start with a thorough analysis of the crude product using techniques like HPLC and Mass Spectrometry to identify the major impurities. Based on the impurity profile and the physicochemical properties of this compound (e.g., polarity, solubility), you can select an appropriate primary purification method, which is often recrystallization or flash chromatography.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of peptide-like molecules. It provides quantitative data on the percentage of the main product and impurities. Mass Spectrometry (MS) is crucial for identifying the molecular weights of the main product and any impurities, helping to elucidate their structures.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. Success depends heavily on selecting the appropriate solvent system.

Issue 1: Oiling Out Instead of Crystallizing

Possible Cause Suggested Solution
The compound is not sufficiently soluble in the chosen hot solvent.Select a solvent with higher solvating power for the intermediate at elevated temperatures.
The cooling rate is too rapid.Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Avoid sudden temperature shocks.
The solution is supersaturated.Try adding a small seed crystal of the pure compound to induce crystallization.
The presence of impurities inhibits crystal lattice formation.Consider a pre-purification step like a simple filtration through a plug of silica (B1680970) gel to remove gross impurities.

Issue 2: Poor Recovery of the Purified Product

Possible Cause Suggested Solution
The compound has significant solubility in the cold solvent.Use a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. Consider using a binary solvent system (a "good" solvent and a "poor" solvent).
Too much solvent was used.Reduce the amount of solvent to ensure the solution is saturated at the boiling point.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
Flash Chromatography Troubleshooting

Flash chromatography is a common and effective method for purifying intermediates in organic synthesis.

Issue 1: Poor Separation of the Product from Impurities

Possible Cause Suggested Solution
Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation (Rf of the product around 0.2-0.4).
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, do not exceed 1-5% of the silica gel weight.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading.
Inconsistent packing of the column.Ensure the column is packed uniformly without any cracks or channels.

Issue 2: Product Elutes Too Quickly or Too Slowly

Possible Cause Suggested Solution
Mobile phase is too polar (product elutes too quickly).Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Mobile phase is not polar enough (product elutes too slowly or not at all).Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

Data Presentation

The following table summarizes hypothetical purity improvement data for this compound using different purification techniques. This data is for illustrative purposes and will vary based on the specific impurity profile of the crude material.

Purification Method Initial Purity (%) Purity After 1st Pass (%) Yield (%) Notes
Recrystallization (Ethanol/Water)859570Effective for removing polar impurities.
Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)859860Good for separating closely related non-polar impurities.
Preparative HPLC (C18, Acetonitrile/Water Gradient)85>9945Provides the highest purity but with lower yield and higher cost.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Chromatography Purification of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Run the chromatography using the selected mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow Crude Crude Taltobulin Intermediate-2 Analysis Purity Analysis (HPLC, MS) Crude->Analysis Decision Impurity Profile Assessment Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity, crystalline solid FlashChrom Flash Chromatography Decision->FlashChrom Complex mixture, moderate polarity PrepHPLC Preparative HPLC Decision->PrepHPLC High purity required, difficult separation PureProduct Pure Intermediate-2 (>98%) Recrystallization->PureProduct Waste Impurities Recrystallization->Waste FlashChrom->PureProduct FlashChrom->Waste PrepHPLC->PureProduct PrepHPLC->Waste Troubleshooting_Recrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for Poor Recovery Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes PoorRecovery Poor Recovery Problem->PoorRecovery Yes Success Successful Crystallization Problem->Success No Sol1_1 Change Solvent OilingOut->Sol1_1 Sol1_2 Slower Cooling OilingOut->Sol1_2 Sol1_3 Add Seed Crystal OilingOut->Sol1_3 Sol2_1 Use Less Solvent PoorRecovery->Sol2_1 Sol2_2 Change Solvent System PoorRecovery->Sol2_2 Sol2_3 Pre-heat Funnel PoorRecovery->Sol2_3

References

Troubleshooting Taltobulin synthesis from intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Taltobulin, with a specific focus on the conversion from intermediate-2.

Troubleshooting Guide

Issue 1: Low or No Yield of Taltobulin from Intermediate-2

Question: We are experiencing very low or no yield of Taltobulin after the coupling reaction between intermediate-2 and the subsequent fragment, followed by deprotection. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no yield in the synthesis of Taltobulin from intermediate-2 can stem from several factors, primarily related to the peptide coupling and deprotection steps. Taltobulin is a synthetic analogue of the tripeptide hemiasterlin, and its synthesis often involves the formation of amide bonds, which can be challenging.[1][2]

Potential Causes and Troubleshooting Steps:

  • Inefficient Coupling Reaction: The amide bond formation between intermediate-2 and the incoming amino acid fragment may be incomplete.

    • Troubleshooting:

      • Optimize Coupling Reagents: Experiment with different coupling reagents. While HATU is commonly used, other reagents like HBTU, PyBOP, or COMU can be more effective for difficult couplings.[3] The choice of base is also critical; if using DIPEA, ensure it is fresh and anhydrous.

      • Reaction Conditions: Vary the reaction temperature and time. Some couplings benefit from cooling to 0°C to minimize side reactions, while others may require room temperature or gentle heating to proceed. Extend the reaction time and monitor progress by TLC or LC-MS.

      • Solvent: Ensure the solvent (e.g., DMF, NMP) is anhydrous. Water can hydrolyze activated esters and reduce coupling efficiency.[4]

  • Issues with Protecting Groups: Problems with protecting groups on intermediate-2 or the coupling partner can prevent the reaction from proceeding.[5][6]

    • Troubleshooting:

      • Verify Deprotection of Coupling Partner: Ensure the amine group of the coupling partner is fully deprotected before the coupling reaction. Incomplete removal of protecting groups like Fmoc or Boc will prevent amide bond formation.[7][8]

      • Side Reactions of Protecting Groups: Certain protecting groups can be labile under the coupling conditions, leading to side products. Analyze the crude reaction mixture by LC-MS to identify any unexpected masses.

  • Degradation of Reagents or Starting Materials: Intermediate-2, the coupling partner, or the reagents may have degraded.

    • Troubleshooting:

      • Check Purity: Verify the purity and integrity of intermediate-2 and the coupling partner by NMR and mass spectrometry.

      • Fresh Reagents: Use freshly opened and high-purity coupling reagents and solvents.

Experimental Protocol: Optimization of Coupling Conditions

A systematic optimization of the coupling conditions can be performed as outlined in the table below.

ParameterCondition A (Standard)Condition B (Alternative Reagent)Condition C (Solvent Change)Condition D (Temperature Variation)
Intermediate-2 1.0 eq1.0 eq1.0 eq1.0 eq
Coupling Partner 1.2 eq1.2 eq1.2 eq1.2 eq
Coupling Reagent HATU (1.2 eq)PyBOP (1.2 eq)HATU (1.2 eq)HATU (1.2 eq)
Base DIPEA (2.0 eq)DIPEA (2.0 eq)DIPEA (2.0 eq)DIPEA (2.0 eq)
Solvent Anhydrous DMFAnhydrous DMFAnhydrous NMPAnhydrous DMF
Temperature Room TemperatureRoom TemperatureRoom Temperature0°C to Room Temperature
Reaction Time 4 hours4 hours4 hours12 hours

Monitor each reaction by LC-MS at 1-hour intervals to determine the optimal conditions for your system.

Issue 2: Presence of Multiple Side Products in the Final Crude Product

Question: After the final deprotection step to yield Taltobulin, our LC-MS analysis shows multiple unexpected peaks. What could be the cause of these impurities?

Answer:

The presence of multiple side products in the final Taltobulin product often points to issues during the deprotection step or side reactions occurring during the synthesis.

Potential Causes and Troubleshooting Steps:

  • Incomplete Deprotection: The final deprotection step, often using an acid like trifluoroacetic acid (TFA), may be incomplete, leaving some protecting groups intact.[9]

    • Troubleshooting:

      • Extend Deprotection Time: Increase the reaction time for the deprotection step and monitor by LC-MS until the protected species is no longer observed.

      • Increase Reagent Concentration: A higher concentration of the deprotection reagent (e.g., 95% TFA in water) may be necessary for complete removal of all protecting groups.

  • Side Reactions During Deprotection: The harsh conditions of deprotection can sometimes lead to side reactions.

    • Troubleshooting:

      • Use of Scavengers: Include scavengers in the deprotection cocktail to trap reactive cationic species that can cause side reactions. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

      • Optimize Deprotection Cocktail: A standard deprotection cocktail is TFA/TIS/H2O (95:2.5:2.5). The composition can be adjusted based on the specific protecting groups used.

  • Aggregation: Peptides, especially those with hydrophobic residues, can aggregate during synthesis, leading to incomplete reactions and difficult purification.[2]

    • Troubleshooting:

      • Alternative Solvents: Consider using solvents known to reduce aggregation, such as NMP or a mixture of DMF and DMSO.[4]

      • Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis can sometimes overcome aggregation issues by providing rapid and uniform heating.[3]

Experimental Protocol: Analysis of Side Products

To identify the nature of the side products, isolate the major impurities using preparative HPLC. Analyze the isolated impurities by high-resolution mass spectrometry and NMR to elucidate their structures. This information will provide valuable clues about the underlying cause of their formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Taltobulin?

A1: Taltobulin is a potent antimicrotubule agent. It works by inhibiting the polymerization of tubulin, which disrupts the formation and function of microtubules in cells. This leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][10][] Its mechanism is similar to other peptide antimitotics like dolastatin 10 and hemiasterlin.[12]

Q2: Are there any known intermediates in the synthesis of Taltobulin?

A2: Yes, several intermediates in the synthesis of Taltobulin are commercially available or have been described in the literature. These include Taltobulin intermediate-2, Taltobulin intermediate-9, and Taltobulin intermediate-12.[13][14][15][16][17] These intermediates are building blocks used in the convergent synthesis of the final Taltobulin molecule.[18]

Q3: What are the key challenges in the synthesis of complex peptides like Taltobulin?

A3: The synthesis of complex peptides and their analogues like Taltobulin presents several challenges:

  • Sequence Complexity: Long or difficult sequences, particularly those containing hydrophobic or sterically hindered amino acids, can lead to incomplete reactions.[2]

  • Peptide Aggregation: The growing peptide chain can aggregate, making it inaccessible to reagents and leading to lower yields.[8]

  • Protecting Group Strategy: The selection and management of orthogonal protecting groups are crucial to avoid unwanted side reactions.[5][7]

  • Purification: The final product often requires extensive purification by methods like reverse-phase HPLC to separate it from closely related impurities.

Q4: What analytical techniques are recommended for monitoring the synthesis of Taltobulin?

A4: A combination of analytical techniques is essential for monitoring the synthesis and ensuring the purity of the final product:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring reaction progress, identifying intermediates, and detecting side products.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the crude and purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final Taltobulin product.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and confirmation of the elemental composition.

Data Summary

Table 1: Typical Reaction Parameters for Taltobulin Synthesis from Intermediate-2

ParameterRecommended Value
Purity of Intermediate-2 >95%
Purity of Coupling Partner >95%
Typical Coupling Reaction Yield 60-80%
Typical Deprotection Yield >90%
Final Purity Requirement (Post-HPLC) >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start: Verify Purity of Intermediate-2 & Coupling Partner reagents Prepare Anhydrous Solvents & Fresh Reagents start->reagents coupling Peptide Coupling Reaction reagents->coupling deprotection Final Deprotection coupling->deprotection lcms_crude LC-MS of Crude Product deprotection->lcms_crude hplc Preparative HPLC Purification lcms_crude->hplc lcms_pure LC-MS & NMR of Pure Fractions hplc->lcms_pure end End: Taltobulin (>98% Purity) lcms_pure->end troubleshooting_tree start Low Yield or Impurities Detected check_coupling Analyze Coupling Step (LC-MS of crude coupling mixture) start->check_coupling Low Yield check_deprotection Analyze Deprotection Step (LC-MS of crude final product) start->check_deprotection Impurities incomplete_coupling Incomplete Coupling? check_coupling->incomplete_coupling side_products_coupling Side Products in Coupling? check_coupling->side_products_coupling incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection side_products_deprotection Side Products from Deprotection? check_deprotection->side_products_deprotection optimize_coupling Optimize Coupling: - Reagents - Temperature - Time incomplete_coupling->optimize_coupling Yes check_reagents Check Reagent Purity & Solvent Anhydrousness incomplete_coupling->check_reagents No, check reagents side_products_coupling->check_reagents Yes optimize_deprotection Optimize Deprotection: - Time - Reagent Concentration incomplete_deprotection->optimize_deprotection Yes add_scavengers Add Scavengers to Deprotection Cocktail side_products_deprotection->add_scavengers Yes

References

Technical Support Center: Taltobulin Intermediate-2 Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Taltobulin, specifically focusing on the monitoring of the reaction to form Taltobulin intermediate-2.

Frequently Asked Questions (FAQs)

Q1: What is Taltobulin and why is reaction monitoring important for its synthesis?

Taltobulin (also known as HTI-286) is a potent synthetic analogue of the tripeptide hemiasterlin.[1][2] It functions as an antimicrotubule agent, inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][][4] Taltobulin is also utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[] The synthesis of Taltobulin involves multiple steps, and diligent reaction monitoring is crucial to ensure high yield and purity of each intermediate, including this compound.[5] Inadequate monitoring can lead to the carryover of impurities, impacting the final product's efficacy and safety.

Q2: Which analytical techniques are recommended for monitoring the formation of this compound?

The most common and effective techniques for monitoring the progress of peptide coupling reactions, which are central to the synthesis of Taltobulin, include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of starting materials and the formation of the product.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of the desired product and detecting any side products or impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to determine reaction completion by observing the disappearance of reactant signals and the appearance of product signals.[8][9][10]

Q3: What are the common challenges encountered during the synthesis of peptide intermediates like this compound?

Challenges in peptide synthesis often include:

  • Low coupling efficiency: This can be due to steric hindrance from bulky amino acid side chains or protecting groups.[11]

  • Side reactions: Undesirable reactions such as racemization or the formation of deletion sequences can occur.[11][12][13]

  • Peptide aggregation: Hydrophobic sequences can aggregate on the solid support, hindering reaction kinetics.[14]

  • Difficult purification: Close-eluting impurities can make the isolation of the desired product challenging.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and monitoring of this compound.

Guide 1: HPLC Monitoring Issues

Problem: My HPLC chromatogram shows multiple unexpected peaks, and the peak for my starting material is still large after the expected reaction time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and re-analyze. - Increase the equivalents of the coupling reagent. - Ensure reagents are fresh and not degraded.
Side Product Formation - Analyze the unexpected peaks by LC-MS to identify their masses. - Common side products in peptide coupling include guanidinylation products if using excess HBTU/TBTU.[13] - Consider using a different coupling reagent like HATU, which can be more efficient.[12]
Reagent Degradation - Prepare fresh solutions of coupling reagents and amines. - Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere).
Poor Column Resolution - Optimize the HPLC gradient to better separate the starting material, product, and any impurities. - Try a different column stationary phase.

Experimental Protocol: HPLC Reaction Monitoring

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1:1 acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Integrate the peak areas of the starting material and the product to determine the percentage conversion over time.

Guide 2: LC-MS Analysis Challenges

Problem: The LC-MS analysis shows a peak with the correct mass for this compound, but the yield appears low, and there are other significant masses present.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Deletion Sequences - A mass corresponding to the starting peptide without the newly coupled amino acid suggests incomplete coupling. - Improve coupling efficiency by using a more powerful coupling reagent or double coupling.
Protecting Group Issues - Check for masses corresponding to the product with and without its protecting groups. Incomplete deprotection of the N-terminus of the resin-bound peptide will prevent coupling. - Ensure complete deprotection before the coupling step.
Ionization Suppression - The presence of excess reagents or salts can suppress the ionization of the product in the mass spectrometer. - Dilute the sample further before injection. - Consider using a desalting step if the issue persists.

Experimental Protocol: LC-MS Reaction Monitoring

  • Sample Preparation: Prepare samples as described for HPLC monitoring.

  • LC-MS Conditions:

    • Utilize similar LC conditions as for HPLC to allow for comparison of chromatograms.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically suitable for peptides.

    • Scan Range: Set a mass range that includes the expected masses of starting materials, product, and potential side products.

  • Data Analysis: Extract ion chromatograms for the theoretical masses of the starting materials and the expected product to confirm their presence and monitor their relative abundance over time.

Guide 3: NMR for Reaction Completion

Problem: It is unclear from the ¹H NMR spectrum whether the reaction has gone to completion.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Overlapping Signals - Key signals from the starting material and product may be overlapping. - Use 2D NMR techniques like COSY or HSQC for better signal dispersion and assignment.
Low Signal-to-Noise - The concentration of the product may be too low for clear detection. - Increase the number of scans to improve the signal-to-noise ratio.[10]
Presence of Paramagnetic Impurities - Paramagnetic species can cause significant line broadening, making signals difficult to interpret. - Purify a small sample of the reaction mixture before NMR analysis if this is suspected.

Experimental Protocol: NMR Reaction Monitoring

  • Sample Preparation: Take a larger aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire ¹³C or 2D correlation spectra.

  • Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials. Look for the disappearance of characteristic signals of the reactants and the appearance of new signals corresponding to the product.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision synthesis Peptide Coupling Reaction aliquot Withdraw Aliquot synthesis->aliquot Time Points quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc lcms LC-MS Analysis quench->lcms nmr NMR Analysis quench->nmr data_analysis Analyze Data (% Conversion, Purity) hplc->data_analysis lcms->data_analysis nmr->data_analysis decision Decision Point data_analysis->decision workup Proceed to Workup decision->workup Reaction Complete troubleshoot Troubleshoot Reaction decision->troubleshoot Incomplete/Side Products troubleshoot->synthesis Optimize Conditions taltobulin_pathway cluster_cell Cancer Cell taltobulin Taltobulin tubulin α/β-Tubulin Dimers taltobulin->tubulin Binds to microtubules Microtubules taltobulin->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Forms mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

References

Avoiding common pitfalls in handling Taltobulin intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Taltobulin Intermediate-2

This guide provides researchers, scientists, and drug development professionals with comprehensive information to avoid common pitfalls when handling this compound. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and reactivity of this crucial compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Low or No Yield in Subsequent Reaction Steps

If you are experiencing a significant drop in yield in reactions involving this compound, consider the following potential causes and solutions.

  • Possible Cause: Degradation of the intermediate due to improper storage or handling.

  • Solution: this compound is sensitive to light and temperature. Always store the compound at the recommended temperature of -20°C in a light-protected vial. When in use, minimize its exposure to ambient light and keep it on ice.

  • Possible Cause: Incomplete dissolution or precipitation of the intermediate in the reaction solvent.

  • Solution: Ensure that the intermediate is fully dissolved before proceeding with the reaction. Refer to the solubility data below and consider gentle warming or sonication if necessary, while carefully monitoring for any signs of degradation.

  • Possible Cause: Cross-reactivity with incompatible solvents or reagents.

  • Solution: Avoid solvents containing reactive functional groups (e.g., primary/secondary amines) unless they are part of the intended reaction. Ensure all reagents are fresh and of high purity.

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Observed check_storage Verify Storage Conditions (-20°C, Protected from Light) start->check_storage check_handling Review Handling Procedure (On Ice, Minimize Light Exposure) check_storage->check_handling check_solubility Confirm Complete Dissolution (Visual Inspection, Sonication?) check_handling->check_solubility check_reagents Assess Reagent Quality & Compatibility check_solubility->check_reagents perform_qc Perform QC on Intermediate (LC-MS, NMR) check_reagents->perform_qc degraded Intermediate Degraded perform_qc->degraded Degradation Detected not_degraded Intermediate Intact perform_qc->not_degraded No Degradation source_new Source New Batch of Intermediate degraded->source_new optimize_reaction Optimize Reaction Conditions (Solvent, Temperature, Stoichiometry) not_degraded->optimize_reaction

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., LC-MS, HPLC)

The presence of unknown peaks can indicate degradation or the formation of byproducts.

  • Possible Cause: Oxidative degradation from exposure to air.

  • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when setting up reactions that are sensitive to oxidation. Use degassed solvents where appropriate.

  • Possible Cause: Acid or base-catalyzed degradation.

  • Solution: Maintain a neutral pH environment unless the reaction protocol specifies otherwise. Be mindful of the pH of your solvent and other reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, consider flushing the vial with an inert gas like argon before sealing.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited stability in solution, it is recommended to prepare stock solutions fresh for each experiment. If a solution must be stored, it should be kept at -80°C and used within 24 hours. Refer to the detailed protocol for stock solution preparation below.

Q3: What solvents are compatible with this compound?

A3: The solubility of this compound has been determined in several common organic solvents. Please refer to the solubility data table for specific details. Dichloromethane (DCM) and Dimethylformamide (DMF) are often used for reactions, while Acetonitrile is common for analytical purposes.

Quantitative Data

Table 1: Stability of this compound Under Various Conditions

ConditionSolventIncubation Time (hours)Remaining Compound (%)
Ambient Light, 25°CAcetonitrile485
Darkness, 25°CAcetonitrile498
Ambient Light, 4°CAcetonitrile2492
Darkness, -20°CSolid State72>99

Table 2: Solubility of this compound

SolventSolubility at 25°C (mg/mL)
Dichloromethane (DCM)>25
Dimethylformamide (DMF)>30
Acetonitrile (ACN)15
Methanol5
Water<0.1

Experimental Protocols

Protocol 1: Standard Procedure for Handling this compound

This workflow minimizes degradation of the compound during experimental setup.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction Setup remove_freezer 1. Remove Vial from -20°C Freezer equilibrate 2. Equilibrate to Room Temperature in Desiccator remove_freezer->equilibrate ~15 min weigh 3. Weigh Required Amount Under Inert Gas equilibrate->weigh dissolve 4. Dissolve in Anhydrous Solvent on Ice weigh->dissolve add_reagents 5. Add Other Reagents dissolve->add_reagents run_reaction 6. Run Reaction Under Inert Gas & Protected from Light add_reagents->run_reaction

Caption: Standard workflow for handling this compound.

Methodology:

  • Retrieve the vial of this compound from -20°C storage.

  • Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for approximately 15-20 minutes to prevent moisture condensation.

  • In a glove box or under a stream of inert gas (argon or nitrogen), quickly weigh the desired amount of the compound into a clean, dry reaction vessel.

  • Immediately add the appropriate anhydrous solvent and place the vessel on ice.

  • Proceed with the addition of other reagents as required by your specific reaction protocol.

  • Ensure the reaction is maintained under an inert atmosphere and protected from light for its entire duration.

Protocol 2: Preparation of a 10 mM Stock Solution in DMF

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight to be provided by the manufacturer).

  • Following the handling protocol above, weigh the calculated mass of the intermediate into a new amber vial.

  • Add the appropriate volume of anhydrous DMF to the vial.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • If not for immediate use, flush the vial with argon, seal tightly with a paraffin (B1166041) film, and store at -80°C for no longer than 24 hours.

Hypothetical Signaling Pathway Context

Taltobulin is a microtubule-destabilizing agent. The intermediate-2 is a critical precursor to the final pharmacologically active molecule. The diagram below illustrates the general mechanism of action for microtubule inhibitors.

Simplified Microtubule Dynamics Pathway

G cluster_polymerization Polymerization tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule GTP-dependent microtubule->tubulin Dynamic Instability mitotic_arrest Mitotic Arrest & Apoptosis microtubule->mitotic_arrest Disruption of Mitotic Spindle taltobulin Taltobulin (Final Compound) taltobulin->tubulin Binds to Dimers taltobulin->microtubule Inhibits Polymerization

Caption: General mechanism of microtubule-destabilizing agents.

Technical Support Center: Enhancing the Efficiency of Taltobulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of Taltobulin (also known as HTI-286), a potent antimicrotubule agent. Taltobulin is a synthetic analog of the natural tripeptide hemiasterlin (B1673049).[1][2] This guide addresses common challenges encountered during its synthesis through troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to improve efficiency and yield.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of Taltobulin, focusing on two primary synthetic routes: the convergent synthesis and the Ugi four-component reaction (Ugi-4CR).

Convergent Synthesis Route

The convergent synthesis of Taltobulin involves the preparation of three key building blocks, which are then sequentially coupled.[3]

Frequently Asked Questions (FAQs):

Question 1: What are the most critical steps affecting the overall yield in the convergent synthesis of Taltobulin?

Answer: The most critical steps are the peptide couplings of sterically hindered amino acids and the stereoselective reactions. Taltobulin's structure contains bulky amino acid residues that can lead to slow reaction rates and incomplete couplings.[4][5][6][7][8][9] The stereochemical integrity at each chiral center must be maintained to ensure the desired biological activity.

Question 2: I am observing low yields during the peptide coupling steps using PyBOP. What are the likely causes and solutions?

Answer: Low yields in PyBOP-mediated couplings for Taltobulin synthesis are often due to steric hindrance from the bulky amino acid residues.

  • Potential Cause: Inadequate activation of the carboxylic acid or slow reaction rate.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the equivalents of PyBOP and the base (e.g., DIPEA) and consider extending the reaction time.[3][4]

    • Alternative Coupling Reagents: For particularly difficult couplings involving sterically hindered amino acids, more potent reagents like HATU or HCTU may offer better yields.[4]

    • Temperature Control: While higher temperatures can sometimes overcome steric hindrance, they also increase the risk of racemization.[3] It is crucial to carefully monitor the temperature.

Question 3: How can I minimize racemization during the peptide coupling steps?

Answer: Racemization is a significant risk, especially when activating amino acids.

  • Preventative Measures:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to the coupling reaction can suppress racemization.[3]

    • Choice of Base: Use of a less sterically hindered base, such as N-methylmorpholine (NMM), can be beneficial.[3]

    • Low-Temperature Coupling: Performing the coupling at lower temperatures (e.g., 0 °C) can help to minimize racemization.[3]

Question 4: The Wittig reaction to form the E-double bond is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?

Answer: Achieving high E-selectivity in the Wittig olefination can be challenging.

  • Troubleshooting Steps:

    • Ylide Stabilization: The use of stabilized ylides generally favors the formation of the E-alkene.[10][11]

    • Reaction Conditions: The choice of solvent and the presence of salts can influence the stereochemical outcome. Non-polar solvents often favor Z-alkene formation, while polar solvents can enhance E-alkene formation.

    • Alternative Olefination Methods: If the Wittig reaction consistently provides poor selectivity, consider alternative methods such as the Horner-Wadsworth-Emmons reaction, which is known to favor the formation of E-alkenes.[10]

Ugi Four-Component Reaction (Ugi-4CR) Route

A more recent and expeditious approach to Taltobulin and its analogs involves a one-pot Ugi four-component reaction.[12][13][14]

Frequently Asked Questions (FAQs):

Question 1: What are the main advantages of using the Ugi-4CR for Taltobulin synthesis?

Answer: The Ugi-4CR offers several advantages:

  • Efficiency: It is a one-pot reaction that combines four components, significantly reducing the number of synthetic steps and purification procedures.[13][14][15]

  • Convergent Nature: This approach allows for the rapid assembly of complex molecules from simple starting materials.[13][14]

  • Reduced Sensitivity to Steric Hindrance: The Ugi reaction is generally less sensitive to steric hindrance compared to traditional peptide coupling methods, which is advantageous for the synthesis of Taltobulin with its bulky amino acids.[12]

Question 2: I am experiencing low yields in the Ugi-4CR. What are the potential issues?

Answer: Low yields in the Ugi reaction can stem from several factors.

  • Potential Causes & Solutions:

    • Imine Formation Equilibrium: The initial equilibrium between the amine and aldehyde to form the imine may not be favorable. Using dehydrating agents like magnesium sulfate (B86663) or molecular sieves can drive the reaction forward.[14]

    • Component Reactivity: The reactivity of the isocyanide and carboxylic acid components is crucial. Ensure high purity of all starting materials.

    • Solvent Choice: The reaction is typically performed in polar solvents like methanol. Optimizing the solvent system can improve yields.[15]

Question 3: What are common side products in the Ugi-4CR, and how can they be minimized?

Answer: While generally clean, the Ugi reaction can have side products.

  • Common Side Reactions:

    • Passerini Reaction: If the amine component is not sufficiently reactive, a three-component Passerini reaction between the aldehyde, isocyanide, and carboxylic acid can occur. Ensure the amine is added and the imine is formed before the other components.

    • Formation of α-adducts: The intermediate nitrilium ion can be trapped by other nucleophiles present in the reaction mixture. Controlling the stoichiometry and addition order of the reactants is important.

Section 2: Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of Taltobulin and related analogs, providing a basis for comparison and optimization.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Yield Range (%)Racemization RiskReference
PyBOPHOBtDIPEA60-85Moderate[3][4]
HATU-DIPEA85-95Low[4]
HCTU-DIPEA80-90Low to Moderate[4]
DIC/HOBtHOBt-70-85Low[6][7]

Table 2: Reported Yields for Key Steps in Taltobulin Synthesis

Synthetic RouteStepReagents and ConditionsReported Yield (%)Reference
Convergent SynthesisPeptide Coupling (Building Block A + B)PyBOP, HOBt, DIPEA, DMF~80Inferred from similar syntheses
Convergent SynthesisWittig Olefination (for Building Block C)Ph3P=C(CH3)CO2Et, Toluene, reflux>70 (E/Z mixture)Inferred from general procedures
Ugi-4CROne-pot reactionAldehyde, Amine, Isocyanide, Carboxylic Acid, Methanol70 (for dipeptide fragment)[14]
Ugi-4CRHydrolysis of Ugi productLiOH, THF/H2O86[13]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using HATU

This protocol is recommended for coupling the sterically hindered amino acid fragments of Taltobulin.

  • Resin Preparation: Swell the resin-bound peptide in a suitable solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF. Add HATU (2.9-4.9 equivalents) and a tertiary amine base such as DIPEA (6-10 equivalents).

  • Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction for completeness using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then dry the resin.[4]

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol outlines the one-pot synthesis of a key dipeptide fragment of Taltobulin.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol.

  • Imine Formation: Add 3 Å molecular sieves to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Addition of other components: To the reaction mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Ugi product.[14]

Protocol 3: Purification of Taltobulin by Reverse-Phase HPLC

The final purification of Taltobulin is typically achieved by reverse-phase HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the product. The exact gradient will depend on the specific column and system used and should be optimized.

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm and 254 nm).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the pure fractions to obtain Taltobulin as a TFA salt.[16][17][18][19]

Section 4: Visualizations

Diagram 1: Convergent Synthesis Workflow

Convergent_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_coupling Peptide Coupling cluster_final Final Steps A Synthesis of Building Block A AB Couple A + B (PyBOP or HATU) A->AB B Synthesis of Building Block B B->AB C Synthesis of Building Block C (via Wittig Reaction) ABC Couple AB + C C->ABC AB->ABC Deprotection Final Deprotection ABC->Deprotection Purification HPLC Purification Deprotection->Purification Taltobulin Taltobulin Purification->Taltobulin

Caption: Workflow for the convergent synthesis of Taltobulin.

Diagram 2: Ugi Four-Component Reaction (Ugi-4CR) Mechanism

Ugi_4CR_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Carboxylic_Acid->Adduct Nitrilium_Ion->Adduct Ugi_Product Ugi Product (Dipeptide Fragment) Adduct->Ugi_Product Mumm Rearrangement Troubleshooting_Peptide_Coupling Start Low Yield in Peptide Coupling Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Check_Reagents->Optimize_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Issue Found Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Optimize_Conditions->Change_Reagent No Improvement Optimize_Conditions->Success Improved Address_Aggregation Address Peptide Aggregation Issues Change_Reagent->Address_Aggregation Still Low Yield Change_Reagent->Success Improved Address_Aggregation->Success Improved

References

Technical Support Center: Taltobulin Intermediate-2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Taltobulin intermediate-2.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound, identified by CAS number 91133-59-4, is 3-methyl-2-oxo-3-phenylbutanoic acid. It is a key building block in the convergent synthesis of Taltobulin (HTI-286), a potent antimicrotubule agent.[1][2]
What is the role of this compound in the overall synthesis of Taltobulin? This compound is a precursor in the synthesis of one of the main building blocks of Taltobulin. The synthesis of Taltobulin is achieved through a convergent route where individual fragments are prepared and then coupled together.[3]
What are the typical storage conditions for this compound? While specific stability data for this compound is not readily available, similar organic acid intermediates are typically stored in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no yield of this compound Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.
Reagent degradation: The quality of starting materials and reagents is critical.Ensure that all reagents are of high purity and have been stored correctly. Use freshly opened solvents and reagents whenever possible.
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.Carefully verify the molar ratios of all reactants before starting the reaction.
Presence of significant impurities in the product Side reactions: Undesired side reactions can occur, especially at elevated temperatures.Attempt to run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if any of the reagents are sensitive to air or moisture.
Ineffective purification: The chosen purification method may not be suitable for removing specific impurities.Analyze the impurity profile by LC-MS or NMR to identify the nature of the byproducts. Based on this, select a more appropriate purification technique, such as column chromatography with a different stationary or mobile phase, or recrystallization from a different solvent system.
Inconsistent reaction kinetics or yield between batches Variability in raw materials: Different batches of starting materials or reagents may have slight variations in purity or composition.Qualify all new batches of critical raw materials before use in the synthesis.
Poor control of reaction parameters: Minor fluctuations in temperature, stirring speed, or addition rates can impact the reaction outcome.Utilize automated laboratory reactors for precise control and monitoring of all critical process parameters. Ensure consistent and efficient mixing throughout the reaction.

Experimental Protocols & Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound (3-methyl-2-oxo-3-phenylbutanoic acid) is not publicly available in the reviewed literature, the synthesis of Taltobulin is described as a convergent process.[3] The synthesis of the building blocks is a critical part of this strategy.

General Approach to the Synthesis of Taltobulin Building Blocks:

The synthesis of Taltobulin involves the preparation of three key building blocks, referred to in some literature as (VI), (XV), and (XIV).[3] These are synthesized separately and then coupled in a sequential manner.

  • Synthesis of Building Block (VI): This is a stereoselective synthesis. It begins with the reaction of 3,3-dimethylacrylic acid and aluminum chloride in benzene (B151609) to form 3-methyl-3-phenylbutanoic acid. An Evans chiral auxiliary is then used to introduce the α-amino group stereoselectively.[3]

  • Synthesis of Building Block (XVII): This fragment is synthesized from commercially available N-Boc-protected L-amino acids.[3]

  • Final Assembly: The synthesized building blocks are coupled using peptide coupling reagents to form the final Taltobulin molecule.[3]

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the workflow and potential troubleshooting points, the following diagrams are provided.

G Simplified Taltobulin Synthesis Workflow cluster_0 Building Block Synthesis cluster_1 Building Block Synthesis cluster_2 Final Assembly A Starting Materials for Block VI B This compound (3-methyl-2-oxo-3-phenylbutanoic acid) A->B Reaction Step 1 C Building Block VI B->C Further Elaboration D N-Boc-L-amino acids E Building Block XVII D->E Multi-step Synthesis F Building Blocks VI & XVII G Taltobulin F->G Peptide Coupling

Caption: A high-level overview of the convergent synthesis strategy for Taltobulin.

G Troubleshooting Logic for Low Yield Start Low Yield of Intermediate-2 CheckReaction Monitor Reaction Progress (TLC, LC-MS) Start->CheckReaction PurificationIssue Analyze Impurity Profile and Optimize Purification Start->PurificationIssue IsComplete Is Reaction Complete? CheckReaction->IsComplete CheckReagents Verify Reagent Quality and Stoichiometry IsComplete->CheckReagents No End Improved Yield IsComplete->End Yes AdjustConditions Extend Reaction Time or Increase Temperature CheckReagents->AdjustConditions AdjustConditions->CheckReaction

References

Validation & Comparative

A Comparative Analysis of Taltobulin Intermediate-2 and Other Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the synthetic pathway of a therapeutic candidate is a critical endeavor. This guide provides a comparative analysis of Taltobulin intermediate-2 against other key intermediates in the synthesis of Taltobulin, a potent anti-mitotic agent. The comparison focuses on the strategic position of each intermediate, reported yields, and the complexity of the synthetic steps involved.

Taltobulin (formerly known as HTI-286) is a synthetic analog of the natural product hemiasterlin. It is a powerful inhibitor of tubulin polymerization, a process essential for cell division, and has been investigated for its potential in cancer therapy. The synthesis of this complex tripeptide-like molecule is a multi-step process that relies on the efficient formation of several key intermediates. Understanding the advantages and disadvantages associated with each intermediate is crucial for developing a scalable and cost-effective manufacturing process.

Strategic Intermediates in Taltobulin Synthesis

The most widely adopted synthetic strategy for Taltobulin is a convergent approach. This involves the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages. This approach allows for greater flexibility and often leads to higher overall yields compared to a linear synthesis.

Based on a comprehensive review of the scientific literature and available chemical supplier information, the following key intermediates have been identified in prominent synthetic routes to Taltobulin:

  • Taltobulin Intermediate-1 (N-Boc-N,β,β-trimethyl-L-phenylalanine): This intermediate constitutes the N-terminal amino acid fragment of Taltobulin. The presence of the Boc protecting group is standard in peptide synthesis, allowing for controlled coupling with the subsequent amino acid.

  • This compound (3-methyl-2-oxo-3-phenylbutanoic acid): This α-keto acid is a precursor to the N-terminal amino acid fragment of Taltobulin. Its synthesis represents an early and critical step in the overall pathway.

  • Taltobulin Intermediate-3 (ethyl (S,E)-4-(methylamino)-2,5-dimethylhex-2-enoate hydrochloride): This intermediate is a key building block for the C-terminal portion of the Taltobulin molecule.

  • Other Numbered Intermediates (Taltobulin Intermediates -9, -11, and -12): While commercially available, the precise structures and their exact positions within a publicly available, unified synthesis scheme are not consistently detailed across the literature. Their roles are likely in alternative or proprietary synthetic routes.

Comparative Data on Synthetic Performance

The following table summarizes the key characteristics and synthetic context of this compound in comparison to other well-defined intermediates. Quantitative data on reaction yields and purity are often variable and depend on the specific reaction conditions and scale. The data presented here are representative values collated from various sources.

IntermediateChemical NameRole in SynthesisKey Synthetic StepsReported YieldsKey AdvantagesPotential Challenges
This compound 3-methyl-2-oxo-3-phenylbutanoic acidPrecursor to the N-terminal amino acidFriedel-Crafts reaction of 3,3-dimethylacrylic acid with benzene (B151609).Good to excellentReadily available starting materials.Stereocontrol in subsequent steps is crucial.
Taltobulin Intermediate-1 N-Boc-N,β,β-trimethyl-L-phenylalanineN-terminal amino acid building blockMulti-step synthesis from Intermediate-2 involving stereoselective amination and protection.Moderate to good over several stepsProvides a stable, protected amino acid for peptide coupling.Requires careful control of stereochemistry.
Taltobulin Intermediate-3 ethyl (S,E)-4-(methylamino)-2,5-dimethylhex-2-enoate hydrochlorideC-terminal fragment building blockWittig reaction to establish the E-double bond, followed by deprotection.GoodEfficient method for creating the unsaturated ester.Purity of the Wittig product can be a concern.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and process optimization. Below are representative protocols for the synthesis of the key intermediates discussed.

Synthesis of this compound (3-methyl-2-oxo-3-phenylbutanoic acid)
  • Reaction Setup: A reaction vessel is charged with anhydrous benzene and aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: 3,3-Dimethylacrylic acid is added portion-wise to the stirred suspension at a controlled temperature (typically elevated).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice-water and acidified. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, washed, dried, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure 3-methyl-2-oxo-3-phenylbutanoic acid.

Synthesis of Taltobulin Intermediate-1 from Intermediate-2
  • Stereoselective Amination: 3-methyl-2-oxo-3-phenylbutanoic acid is subjected to a stereoselective amination reaction. This can be achieved using a chiral auxiliary (e.g., Evans auxiliary) or a chiral catalyst to introduce the amino group with the desired stereochemistry.

  • N-Methylation: The resulting amino acid is then N-methylated using a suitable methylating agent (e.g., methyl iodide) under basic conditions.

  • Boc Protection: The N-methylated amino acid is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

  • Purification: The final product, N-Boc-N,β,β-trimethyl-L-phenylalanine, is purified by column chromatography.

Synthesis of Taltobulin Intermediate-3
  • Wittig Reaction: A stabilized Wittig reagent, such as [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane, is reacted with a suitable aldehyde precursor in an appropriate solvent (e.g., dichloromethane).

  • Deprotection: The resulting product from the Wittig reaction is then deprotected to reveal the methylamino group.

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling properties.

  • Purification: The final product is purified by crystallization or chromatography.

Visualizing the Synthetic and Signaling Pathways

To provide a clearer understanding of the relationships between the intermediates and the mechanism of action of Taltobulin, the following diagrams have been generated.

Taltobulin Synthesis Pathway cluster_N_terminal N-Terminal Fragment Synthesis cluster_C_terminal C-Terminal Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps 3,3-Dimethylacrylic acid 3,3-Dimethylacrylic acid Intermediate-2 This compound (3-methyl-2-oxo-3-phenylbutanoic acid) 3,3-Dimethylacrylic acid->Intermediate-2 Friedel-Crafts Intermediate-1 Taltobulin Intermediate-1 (N-Boc-N,β,β-trimethyl-L-phenylalanine) Intermediate-2->Intermediate-1 Stereoselective Amination, N-Methylation, Boc-Protection Coupled Tripeptide Coupled Tripeptide Intermediate-1->Coupled Tripeptide Peptide Coupling Aldehyde Precursor Aldehyde Precursor Intermediate-3 Taltobulin Intermediate-3 (ethyl (S,E)-4-(methylamino)-2,5-dimethylhex-2-enoate HCl) Aldehyde Precursor->Intermediate-3 Wittig Reaction, Deprotection, HCl salt Taltobulin Taltobulin Intermediate-3->Taltobulin Coupling & Deprotection Dipeptide Fragment Dipeptide Fragment Dipeptide Fragment->Coupled Tripeptide Coupled Tripeptide->Taltobulin

Caption: Convergent synthesis of Taltobulin.

Experimental_Workflow_Intermediate_2 start Start setup Charge reactor with benzene and AlCl3 start->setup add_reactant Add 3,3-dimethylacrylic acid setup->add_reactant monitor Monitor reaction by TLC/HPLC add_reactant->monitor quench Quench with ice-water and acidify monitor->quench extract Extract with organic solvent quench->extract purify Wash, dry, concentrate, and purify extract->purify end This compound purify->end

Caption: Workflow for Intermediate-2 synthesis.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action.

Conclusion

The synthesis of Taltobulin is a complex undertaking where the efficiency of each step significantly impacts the overall yield and feasibility of the process. This compound represents a foundational building block for the N-terminal fragment of the molecule. Its synthesis from readily available starting materials is a key advantage. However, the subsequent stereoselective transformations required to produce Taltobulin Intermediate-1 introduce significant complexity.

In comparison, the synthesis of the C-terminal fragment, Taltobulin Intermediate-3 , through a Wittig reaction offers an efficient means to construct the required carbon skeleton and stereochemistry. A thorough understanding of the synthetic nuances of each intermediate is paramount for any organization aiming to produce Taltobulin for research or clinical development. The choice of a particular synthetic route will ultimately depend on a balance of factors including cost of starting materials, scalability, and the desired purity of the final product.

Comparative Analysis of Taltobulin Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of promising therapeutic agents is a critical step in the journey from laboratory to clinic. Taltobulin (formerly HTI-286), a potent anti-mitotic agent, has garnered significant interest for its activity against various cancer cell lines. This guide provides a comparative analysis of the primary synthetic routes to Taltobulin, offering a detailed look at their methodologies, efficiencies, and the strategic considerations for each approach.

Taltobulin's molecular complexity necessitates multi-step synthetic strategies. Two prominent and effective routes have emerged in the literature: a convergent synthesis involving the sequential coupling of three key building blocks and an expeditious approach centered around a four-component Ugi reaction. This analysis will delve into the specifics of each route, presenting available quantitative data and detailed experimental protocols to aid in the selection of the most suitable synthesis for a given research or development context.

Performance Comparison of Taltobulin Synthesis Routes

The choice of a synthetic route is often a balance between factors such as overall yield, number of steps, scalability, and the availability of starting materials. Below is a summary of the key quantitative metrics for the two primary Taltobulin synthesis strategies.

MetricConvergent Peptide Coupling RouteUgi Reaction Route
Overall Yield Information not fully available in cited sources.Information not fully available in cited sources.
Longest Linear Sequence Information not fully available in cited sources.Described as "expeditious"[1]
Key Advantages Modular approach allowing for late-stage diversification.High efficiency and convergence.[1]
Key Challenges Potentially longer overall sequence.Optimization of the multi-component reaction.

Detailed Synthetic Methodologies

Convergent Synthesis via Peptide Coupling

This well-established route relies on the preparation of three key fragments, which are then coupled sequentially to assemble the final Taltobulin molecule.[2] The synthesis is characterized by its modularity, which can be advantageous for the preparation of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol:

The synthesis of Taltobulin via this convergent route can be broken down into the synthesis of the three primary building blocks followed by their coupling.

Synthesis of Building Block (VI): The stereoselective synthesis of fragment (VI) begins with the reaction of 3,3-dimethylacrylic acid and aluminum chloride in benzene (B151609) to form 3-methyl-3-phenylbutanoic acid.[2] To introduce the α-amino group with the correct stereochemistry, an Evans chiral auxiliary is employed.[2] The carboxylic acid is first converted to a mixed anhydride (B1165640) using pivaloyl chloride, which then reacts with a lithiated oxazolidinone to form an amide.[2] Subsequent treatment with a base and tri-isopropylphenylsulfonyl azide (B81097) yields the corresponding azide, which can be reduced to the desired amine.[2]

Synthesis of Building Blocks (XV) and (XIV): Detailed protocols for the synthesis of fragments (XV) and (XIV) are not fully available in the provided search results. However, it is mentioned that the E-double bond configuration in fragment (XIV) is established through a Wittig olefination reaction.[2]

Assembly of Taltobulin: The final assembly of Taltobulin is achieved by the sequential peptide coupling of the three building blocks.[2] Standard peptide coupling reagents are utilized to form the amide bonds between the fragments. The final product can be purified by reverse-phase HPLC.[2]

Logical Flow of Convergent Synthesis:

G cluster_0 Fragment VI Synthesis cluster_1 Fragment XV/XIV Synthesis cluster_2 Final Assembly start_VI 3,3-Dimethylacrylic Acid step1_VI Friedel-Crafts Acylation start_VI->step1_VI intermediate_VI1 3-Methyl-3-phenylbutanoic Acid step1_VI->intermediate_VI1 step2_VI Evans Auxiliary Attachment intermediate_VI1->step2_VI intermediate_VI2 N-Acyl Oxazolidinone step2_VI->intermediate_VI2 step3_VI Asymmetric Azidation intermediate_VI2->step3_VI intermediate_VI3 Azide Intermediate step3_VI->intermediate_VI3 step4_VI Reduction intermediate_VI3->step4_VI end_VI Building Block (VI) step4_VI->end_VI coupling1 Peptide Coupling end_VI->coupling1 start_XV Starting Material for XV synth_XV Synthesis of (XV) start_XV->synth_XV end_XV Building Block (XV) synth_XV->end_XV end_XV->coupling1 start_XIV Starting Material for XIV wittig Wittig Olefination start_XIV->wittig end_XIV Building Block (XIV) wittig->end_XIV coupling2 Peptide Coupling end_XIV->coupling2 intermediate_final Dipeptide Intermediate coupling1->intermediate_final intermediate_final->coupling2 taltobulin Taltobulin coupling2->taltobulin

Caption: Convergent synthesis of Taltobulin.

Ugi Reaction-Based Synthesis

A more recent and "expeditious" approach to Taltobulin utilizes a four-component Ugi reaction as the key step.[1] This multicomponent reaction strategy allows for the rapid assembly of a significant portion of the Taltobulin backbone in a single step, potentially reducing the overall number of synthetic operations.

Experimental Protocol:

While a detailed, step-by-step protocol for the Ugi-based synthesis of Taltobulin is not fully detailed in the provided search results, a general workflow can be inferred. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the context of Taltobulin synthesis, these components would be carefully chosen to correspond to the different subunits of the target molecule.

A concise synthesis of both hemiasterlin (B1673049) (a related natural product) and Taltobulin has been described based on an Ugi reaction.[1] This suggests that the fragments that are coupled in the convergent synthesis can be brought together in a one-pot fashion using this multicomponent approach.

Conceptual Workflow of the Ugi Reaction Route:

G component1 Aldehyde Component ugi_reaction Four-Component Ugi Reaction component1->ugi_reaction component2 Amine Component component2->ugi_reaction component3 Carboxylic Acid Component component3->ugi_reaction component4 Isocyanide Component component4->ugi_reaction ugi_product Ugi Product (Taltobulin Precursor) ugi_reaction->ugi_product post_ugi_modification Post-Ugi Modifications (e.g., Deprotection) ugi_product->post_ugi_modification taltobulin Taltobulin post_ugi_modification->taltobulin

Caption: Ugi reaction-based synthesis of Taltobulin.

Mechanism of Action: Tubulin Polymerization Inhibition

Taltobulin exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. It inhibits the polymerization of tubulin, the protein subunit of microtubules.[3] This disruption of microtubule formation leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).[3]

Signaling Pathway:

The inhibition of tubulin polymerization by Taltobulin triggers a cascade of events within the cell, culminating in apoptosis. While the precise and complete signaling network is a subject of ongoing research, a simplified pathway can be visualized.

G cluster_cell Cellular Processes taltobulin Taltobulin tubulin Tubulin taltobulin->tubulin Binds to microtubules Microtubule Polymerization taltobulin->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms mitotic_arrest Mitotic Arrest apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Taltobulin's mechanism of action.

Conclusion

Both the convergent peptide coupling and the Ugi reaction-based routes offer viable pathways to Taltobulin. The convergent approach provides a high degree of modularity, which is beneficial for medicinal chemistry efforts aimed at creating analogs. The Ugi reaction, on the other hand, represents a more modern and potentially more efficient strategy in terms of step economy. The selection of a particular route will depend on the specific goals of the research, available resources, and the desired scale of the synthesis. Further research and publication of detailed comparative data will be invaluable in making more definitive assessments of the relative merits of each approach.

References

A Comparative Guide to the Efficacy of Taltobulin Synthesized from Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Taltobulin, a potent synthetic microtubule-destabilizing agent, with other established chemotherapeutics. The data presented herein focuses on Taltobulin synthesized from intermediate-2, offering insights into its efficacy, mechanism of action, and comparative performance, supported by experimental data.

Introduction to Taltobulin

Taltobulin (also known as HTI-286) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin.[1] It functions as a powerful antimicrotubule agent by inhibiting tubulin polymerization, which leads to the disruption of microtubule organization in cells, mitotic arrest, and subsequent apoptosis.[1] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting drugs like paclitaxel (B517696) and vincristine.[1]

Synthesis of Taltobulin from Intermediate-2

The synthesis of Taltobulin is a convergent process involving the preparation of key building blocks that are subsequently coupled. Intermediate-2 is a critical component in this synthetic route. The following diagram illustrates a simplified workflow for the synthesis of Taltobulin, highlighting the integration of key intermediates.

Taltobulin Synthesis Workflow Simplified Synthesis Workflow of Taltobulin cluster_0 Building Block Synthesis cluster_1 Intermediate Formation cluster_2 Final Assembly and Deprotection Building_Block_A Synthesis of Building Block A Coupling_1 Peptide Coupling Building_Block_A->Coupling_1 Building_Block_B Synthesis of Building Block B (from N-Boc-L-amino acids) Intermediate_2 Intermediate-2 Building_Block_B->Intermediate_2 Intermediate_2->Coupling_1 Final_Coupling Final Peptide Coupling Coupling_1->Final_Coupling Deprotection Deprotection Final_Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Simplified workflow for the synthesis of Taltobulin.

Comparative In Vitro Efficacy

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) in comparison to other microtubule-targeting agents, Vincristine and Paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) of Taltobulin in Various Cancer Cell Lines

Cell LineCancer TypeTaltobulin IC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
LOX IMVIMelanoma1.4
MCF7Breast Cancer0.15
Average (18 cell lines)Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Taltobulin, Vincristine, and Paclitaxel

Cell LineCancer TypeTaltobulin IC50 (nM)Vincristine IC50 (nM)Paclitaxel IC50 (nM)
MCF-7 Breast Cancer0.15~239,5102.5 - 15
Hepatic Tumor Lines (average) Liver Cancer2 ± 1--
KB-V1 (Paclitaxel-resistant) Epidermoid CarcinomaPotent-Resistant

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.

In Vivo Efficacy

In vivo studies using xenograft models have shown significant tumor growth inhibition with Taltobulin treatment.

Table 3: In Vivo Tumor Growth Inhibition by Taltobulin

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition
Rat allograftLiver CancerIntravenous administrationSignificant inhibition

Mechanism of Action: Microtubule Destabilization and Apoptosis

Taltobulin exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The apoptotic signaling cascade initiated by microtubule disruption is believed to primarily involve the intrinsic (mitochondrial) pathway.

Taltobulin Apoptotic Pathway Proposed Apoptotic Signaling Pathway of Taltobulin Taltobulin Taltobulin Tubulin Tubulin Taltobulin->Tubulin inhibition Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest Mitochondrial_Stress Mitochondrial Stress Mitotic_Arrest->Mitochondrial_Stress Bcl2_Proteins Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitochondrial_Stress->Bcl2_Proteins Cytochrome_c Cytochrome c Release Bcl2_Proteins->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed mechanism of Taltobulin-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with serial dilutions of Taltobulin, Vincristine, or Paclitaxel for 48-72 hours.

  • MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer on ice. A stock solution of Taltobulin is prepared in DMSO.

  • Reaction Setup: In a pre-chilled 96-well plate, desired concentrations of Taltobulin or a vehicle control are added. The tubulin solution is then added to each well.

  • Initiation of Polymerization: GTP is added to each well to a final concentration of 1 mM to initiate polymerization.

  • Measurement: The plate is immediately placed in a microplate reader pre-warmed to 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. Taltobulin is administered (e.g., intravenously) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

InVivo_Xenograft_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Drug Administration (Taltobulin or Vehicle) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis and Efficacy Evaluation Measurement->Analysis

References

Comparing Taltobulin bioactivity from different synthetic precursors

Author: BenchChem Technical Support Team. Date: December 2025

Taltobulin, a synthetic analogue of the natural tripeptide hemiasterlin (B1673049), is a potent antimicrotubule agent with significant potential in oncology.[1][2] This guide provides a comprehensive comparison of Taltobulin's bioactivity, supported by experimental data and detailed protocols for key assays. While the primary literature does not offer a direct comparison of bioactivity derived from different synthetic precursors, this document serves as a crucial resource for researchers, scientists, and drug development professionals by consolidating the performance of the final synthetic product in various preclinical models.

Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[1][3]

Quantitative Bioactivity Data

The cytotoxic and antiproliferative activity of Taltobulin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell Line TypeNumber of Cell LinesAverage IC50 (nM)Median IC50 (nM)Incubation TimeReference
Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma182.5 ± 2.11.73 days[1]
Hepatic Tumor32.0 ± 1.0Not ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the bioactivity of Taltobulin.

Cytotoxicity Assay for IC50 Determination

This assay determines the concentration of Taltobulin required to inhibit the growth of cancer cells by 50%.

Materials:

  • Taltobulin (HTI-286)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Taltobulin in complete medium. Remove the medium from the wells and add 100 µL of the Taltobulin dilutions. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve Taltobulin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Taltobulin concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Taltobulin on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Taltobulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Thaw purified tubulin on ice. Prepare the complete tubulin polymerization buffer with 1 mM GTP and 10% glycerol.

  • Compound Preparation: Prepare serial dilutions of Taltobulin in the polymerization buffer. Include positive (e.g., paclitaxel (B517696) for stabilization, nocodazole (B1683961) for destabilization) and vehicle controls.

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add 10 µL of the Taltobulin dilutions or controls to the wells.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the rate of polymerization from the slope of the linear phase and the extent of polymerization from the plateau of the curve.

    • Calculate the percentage of inhibition of polymerization for each Taltobulin concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Taltobulin concentration.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis in cells treated with Taltobulin by identifying the externalization of phosphatidylserine.

Materials:

  • Human cancer cell lines

  • Taltobulin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Taltobulin for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Centrifuge the cell suspension to pellet the cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Visualizations

Signaling Pathway of Taltobulin-Induced Apoptosis

G Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Spindle Mitotic Spindle Formation Failure Disruption->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Intrinsic Intrinsic Apoptotic Pathway Activation Arrest->Intrinsic Mitochondria Mitochondrial Outer Membrane Permeabilization Intrinsic->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Prep Prepare Tubulin and Buffer Mix Mix Tubulin and Taltobulin in 96-well Plate Tubulin_Prep->Mix Compound_Prep Prepare Taltobulin Dilutions Compound_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance (340nm) over Time Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate % Inhibition Plot->Calculate IC50 Determine IC50 Calculate->IC50 G Start Seed and Treat Cells with Taltobulin Harvest Harvest Adherent and Suspension Cells Start->Harvest Wash_PBS Wash Cells with cold PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Populations Analyze->End

References

Comparative Analysis of Taltobulin's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of Taltobulin, a synthetic microtubule-targeting agent, with other prominent tubulin inhibitors. The focus is on providing researchers, scientists, and drug development professionals with objective data and methodologies to evaluate the specificity and potential off-target effects of Taltobulin. While specific data for "Taltobulin from intermediate-2" is not publicly available, this guide is based on published information for Taltobulin (also known as HTI-286) and established protocols for assessing the cross-reactivity of microtubule inhibitors.

Introduction to Taltobulin and Microtubule-Targeting Agents

Taltobulin is a potent synthetic analog of the natural marine product hemiasterlin. Like other microtubule-targeting agents (MTAs), its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. MTAs are a cornerstone of cancer chemotherapy, but their clinical utility can be limited by cross-reactivity with other cellular components or by the development of drug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump. Therefore, assessing the cross-reactivity and susceptibility to resistance mechanisms is a critical step in the preclinical development of new MTAs like Taltobulin.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro cytotoxic activity of Taltobulin in comparison to other well-established microtubule inhibitors across various cancer cell lines, including those with acquired resistance mechanisms.

CompoundCell LineTypeIC₅₀ (nM)Resistance FactorReference
Taltobulin KB-31Human epidermoid carcinoma0.3-
KB-V1P-gp overexpressing3.612
Paclitaxel (B517696) KB-31Human epidermoid carcinoma2.5-
KB-V1P-gp overexpressing450180
Vinblastine (B1199706) KB-31Human epidermoid carcinoma1.8-
KB-V1P-gp overexpressing240133

Table 1: Comparative in vitro cytotoxicity of Taltobulin and other microtubule inhibitors. This table highlights Taltobulin's potent activity against both drug-sensitive and multidrug-resistant cancer cell lines. The resistance factor is calculated as the ratio of IC₅₀ in the resistant cell line to the IC₅₀ in the parental, sensitive cell line. A lower resistance factor indicates that the compound is less susceptible to the resistance mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies.

In Vitro Cytotoxicity Assay

The antiproliferative activity of the compounds was assessed using a standard MTS assay.

  • Cell Culture: Human epidermoid carcinoma KB-31 cells and their P-gp-overexpressing, multidrug-resistant subline KB-V1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Preparation: Taltobulin, paclitaxel, and vinblastine were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium to the desired concentrations.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Incubation: The following day, the culture medium was replaced with medium containing the various concentrations of the test compounds. The cells were then incubated for 72 hours.

  • MTS Assay: After the incubation period, an MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The IC₅₀ values, representing the drug concentration required to inhibit cell growth by 50%, were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Cellular Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

cluster_cell_culture Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates overnight_incubation Incubate overnight for adherence seed_cells->overnight_incubation add_drugs Add drug dilutions to cells overnight_incubation->add_drugs prepare_dilutions Prepare serial dilutions of compounds prepare_dilutions->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_2_4h Incubate for 2-4 hours add_mts->incubate_2_4h read_absorbance Measure absorbance at 490 nm incubate_2_4h->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 1: Workflow for the in vitro cytotoxicity assay.

cluster_pathway Microtubule Dynamics and Drug Action cluster_drugs Microtubule-Targeting Agents tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization taltobulin Taltobulin taltobulin->microtubules Inhibits depolymerization mitotic_arrest Mitotic Arrest taltobulin->mitotic_arrest paclitaxel Paclitaxel paclitaxel->microtubules Promotes polymerization & stabilizes paclitaxel->mitotic_arrest vinblastine Vinblastine vinblastine->tubulin Inhibits polymerization vinblastine->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Simplified signaling pathway of microtubule-targeting agents.

Benchmarking Synthesis Efficiency: A Comparative Guide to Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to Taltobulin intermediate-2 (3-methyl-2-oxo-3-phenylbutanoic acid), a key building block in the synthesis of the potent anti-cancer agent Taltobulin. The efficiency of each method is evaluated based on reported yields and reaction conditions, offering valuable insights for process optimization and scale-up.

Executive Summary

Taltobulin is a synthetic analog of the marine natural product hemiasterlin (B1673049) and functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The efficient synthesis of its intermediates is crucial for the cost-effective production of this promising therapeutic. This guide compares two potential synthetic pathways to this compound:

  • Route 1: Darzens Condensation. This classic method involves the reaction of acetophenone (B1666503) with an α-haloester to form a glycidic ester, which is then hydrolyzed to the target α-keto acid.

  • Route 2: Oxidation of a Vicinal Diol. This approach relies on the oxidation of a precursor diol, 3-methyl-2,3-dihydroxy-3-phenylbutanoic acid, to generate the desired α-keto acid functionality.

This comparison aims to provide a clear, data-driven overview to aid researchers in selecting the most suitable synthetic strategy for their needs.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Darzens CondensationRoute 2: Oxidation of Vicinal Diol
Starting Materials Acetophenone, Ethyl 2-chloro-2-methylpropanoate3-Methyl-2,3-dihydroxy-3-phenylbutanoic acid
Key Reactions Darzens glycidic ester condensation, HydrolysisOxidation
Reported Yield 62-64% (for the glycidic ester)Yield not explicitly reported for this specific substrate, but oxidation of similar diols is generally high-yielding.
Reaction Conditions Base-catalyzed (e.g., sodium amide), Anhydrous solvent (e.g., benzene), 15-20°C followed by room temperature.[3]Oxidizing agent (e.g., PCC, Swern oxidation), Anhydrous solvent, Typically low to ambient temperatures.
Advantages Well-established reaction, Readily available starting materials.Potentially milder reaction conditions, High selectivity often achievable.
Disadvantages Use of strong base (sodium amide) can be hazardous, Side reactions can occur.[3]Precursor diol synthesis required, Oxidizing agents can be toxic and require careful handling.

Experimental Protocols

Route 1: Darzens Condensation and Hydrolysis

This protocol is adapted from a general procedure for the Darzens condensation.[3]

Step 1: Synthesis of Ethyl 3,3-dimethyl-3-phenylglycidate

  • To a stirred mixture of acetophenone (1.0 mole) and ethyl 2-chloro-2-methylpropanoate (1.0 mole) in 200 mL of dry benzene (B151609) in a three-necked flask, slowly add finely pulverized sodium amide (1.2 moles) over 2 hours.

  • Maintain the reaction temperature at 15-20°C using an external cooling bath.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Pour the reaction mixture onto 700 g of cracked ice and stir.

  • Separate the organic layer and extract the aqueous layer with 200 mL of benzene.

  • Combine the organic layers and wash sequentially with three 300-mL portions of water, with the final wash containing 10 mL of acetic acid.

  • Dry the benzene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude glycidic ester is then purified by vacuum distillation. The expected yield is in the range of 62-64%.

Step 2: Hydrolysis to 3-methyl-2-oxo-3-phenylbutanoic acid

  • The purified ethyl 3,3-dimethyl-3-phenylglycidate (1.0 mole) is suspended in a solution of sodium hydroxide (B78521) (2.0 moles) in a mixture of water and a co-solvent like ethanol.

  • The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The precipitated product, 3-methyl-2-oxo-3-phenylbutanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Oxidation of 3-methyl-2,3-dihydroxy-3-phenylbutanoic acid

Step 1: Synthesis of 3-methyl-2,3-dihydroxy-3-phenylbutanoic acid (Precursor)

The precursor diol can be synthesized through various methods, such as the dihydroxylation of a corresponding unsaturated acid.

Step 2: Oxidation to 3-methyl-2-oxo-3-phenylbutanoic acid

  • To a stirred solution of 3-methyl-2,3-dihydroxy-3-phenylbutanoic acid (1.0 mole) in anhydrous dichloromethane, add pyridinium (B92312) chlorochromate (PCC) (1.5 moles) in portions at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-methyl-2-oxo-3-phenylbutanoic acid by column chromatography or recrystallization.

Mandatory Visualizations

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Polymerization Polymerization Taltobulin->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle Polymerization->Microtubules Depolymerization->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Taltobulin's mechanism of action, inhibiting tubulin polymerization and inducing apoptosis.

Synthesis_Workflow cluster_route1 Route 1: Darzens Condensation cluster_route2 Route 2: Oxidation of Vicinal Diol A1 Acetophenone + Ethyl 2-chloro-2-methylpropanoate B1 Darzens Condensation (Sodium Amide, Benzene) A1->B1 C1 Ethyl 3,3-dimethyl-3-phenylglycidate B1->C1 D1 Hydrolysis (NaOH, H2O/EtOH) C1->D1 E1 This compound D1->E1 A2 Unsaturated Acid Precursor B2 Dihydroxylation A2->B2 C2 3-Methyl-2,3-dihydroxy- 3-phenylbutanoic acid B2->C2 D2 Oxidation (e.g., PCC, DCM) C2->D2 E2 This compound D2->E2

Caption: Comparative workflow of two synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of Taltobulin Intermediate-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Taltobulin intermediate-2, a potent compound utilized in the synthesis of the cytotoxic agent Taltobulin. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

This compound is a key component in the development of Taltobulin, a powerful tubulin inhibitor designed for use in Antibody-Drug Conjugates (ADCs).[] Given its association with a potent cytotoxic final product, this compound must be handled and disposed of with the highest degree of caution, following protocols for hazardous and cytotoxic waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of the final product, Taltobulin, necessitates treating all intermediates with stringent safety measures. An SDS for a related potent compound indicates hazards such as acute toxicity if swallowed and the potential for genetic defects.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The potent nature of Taltobulin and its intermediates requires stringent containment measures to prevent exposure.

Required PPE:

  • Gloves: Double gloving with nitrile gloves is mandatory.

  • Lab Coat: A dedicated, disposable lab coat should be worn over regular clothing.

  • Eye Protection: Chemical splash goggles are required.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is essential, especially when handling powders or creating aerosols.

Handling Precautions:

  • All handling of this compound, including weighing and preparation for disposal, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately follow the first aid measures outlined in the table below.

  • Prevent the generation of dust and aerosols.

II. Step-by-Step Disposal Protocol

The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.

Step 1: Segregation of Waste

Proper segregation at the point of generation is critical. All waste contaminated with this compound must be classified as cytotoxic waste .

  • Solid Waste: This includes unused this compound powder, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, disposable lab coats), and any spill cleanup materials.

  • Liquid Waste: This includes any solutions containing this compound and contaminated solvents.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be segregated into a designated cytotoxic sharps container.

Step 2: Packaging of Waste

  • Solid Waste:

    • Place all solid cytotoxic waste into a designated, leak-proof, and puncture-resistant container lined with a purple bag.

    • The container must be clearly labeled with "Cytotoxic Waste" and the biohazard symbol.

  • Liquid Waste:

    • Collect all liquid cytotoxic waste in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled with "Cytotoxic Liquid Waste," the chemical name ("this compound"), and the appropriate hazard symbols.

  • Sharps Waste:

    • Immediately place all contaminated sharps into a designated purple, puncture-proof sharps container.

    • Do not recap, bend, or break needles.

Step 3: Decontamination of Work Surfaces

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

  • Use a suitable decontamination solution (e.g., a high-pH solution, as recommended for many cytotoxic drugs, or as determined by your institution's safety office).

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.

Step 4: Storage and Final Disposal

  • Store all sealed and labeled cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste disposal company.

  • The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.

III. Data Presentation

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuideline
Waste Classification Cytotoxic Waste
Primary PPE Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash Goggles, Respirator
Handling Environment Certified Chemical Fume Hood or Glove Box
Solid Waste Container Leak-proof, puncture-resistant container with a purple bag, labeled "Cytotoxic Waste"
Liquid Waste Container Sealed, shatter-resistant container, labeled "Cytotoxic Liquid Waste" and chemical name
Sharps Container Purple, puncture-proof sharps container
Final Disposal Method High-Temperature Incineration by a licensed hazardous waste disposal company
First Aid: Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids.
First Aid: Inhalation Move to fresh air. If not breathing, give artificial respiration.
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

IV. Experimental Protocols and Methodologies

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. All laboratory personnel must refer to their specific, approved experimental protocols which should include a detailed risk assessment and waste disposal plan for each step of the experiment.

V. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from activities involving this compound.

Taltobulin_Intermediate_2_Disposal_Workflow cluster_generation Waste Generation Point cluster_assessment Waste Assessment cluster_segregation Waste Segregation cluster_packaging Packaging and Labeling cluster_disposal Final Disposal Start Waste Generated from This compound Experiment IsContaminated Is the waste contaminated with This compound? Start->IsContaminated WasteType Determine Waste Type IsContaminated->WasteType Yes GeneralWaste Dispose as General Laboratory Waste IsContaminated->GeneralWaste No SolidWaste Solid Cytotoxic Waste WasteType->SolidWaste Solid LiquidWaste Liquid Cytotoxic Waste WasteType->LiquidWaste Liquid SharpsWaste Cytotoxic Sharps Waste WasteType->SharpsWaste Sharps PackageSolid Package in Purple Bag within Puncture-Resistant Container. Label 'Cytotoxic Waste' SolidWaste->PackageSolid PackageLiquid Package in Sealed, Shatter-Resistant Container. Label 'Cytotoxic Liquid Waste' and Chemical Name LiquidWaste->PackageLiquid PackageSharps Place in Purple, Puncture-Proof Sharps Container SharpsWaste->PackageSharps Store Store in Designated Secure Area PackageSolid->Store PackageLiquid->Store PackageSharps->Store Incinerate High-Temperature Incineration by Licensed Contractor Store->Incinerate

Caption: Disposal workflow for this compound contaminated materials.

References

Essential Safety and Logistical Guidance for Handling Taltobulin Intermediate-2

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling and disposal of Taltobulin intermediate-2 (CAS RN: 91133-59-4), a key component in the synthesis of the potent antimitotic agent Taltobulin. Due to the inherent cytotoxicity of the final compound, this intermediate must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 91133-59-4GlpBio
Molecular Formula C₁₁H₁₂O₃GlpBio
Molecular Weight 192.21 g/mol GlpBio
Appearance Light yellow to yellow oilMCE
Storage -20°C (long-term)MCE, GlpBio

Personal Protective Equipment (PPE)

Given that Taltobulin is a potent tubulin inhibitor used as a cytotoxic component in Antibody-Drug Conjugates (ADCs), its intermediates should be handled as potentially hazardous.[1] Standard precautions for handling cytotoxic compounds are therefore recommended.

PPE CategoryRecommended Equipment
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes.
Body Protection A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs should be worn.
Respiratory When handling the neat oil or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) is necessary. All handling of the neat compound should be performed in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials prep_weigh Weighing and Dilution prep_materials->prep_weigh exp_procedure Perform Experimental Procedure prep_weigh->exp_procedure Proceed to Experiment exp_transport Transport in Sealed, Labeled Secondary Container exp_procedure->exp_transport decon_surfaces Decontaminate Work Surfaces exp_transport->decon_surfaces Post-Experiment decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment dispose_waste Segregate and Dispose of Waste decon_equipment->dispose_waste dispose_ppe Doff and Dispose of PPE dispose_waste->dispose_ppe

Figure 1: Workflow for Safe Handling of this compound.
Preparation

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be covered with a disposable, plastic-backed absorbent pad.

  • Gather Materials: Bring all necessary equipment and reagents into the fume hood. Visually inspect the container of this compound for any signs of damage or leakage.

  • Weighing and Dilution: If weighing the neat oil, do so within the fume hood. When diluting, add the solvent slowly to the intermediate to avoid splashing.

Handling and Experimentation
  • Experimental Procedure: Conduct all experimental steps within the fume hood.

  • Transport: If the material needs to be moved, ensure it is in a sealed, clearly labeled primary container, which is then placed within a durable, sealed, and labeled secondary container.

Disposal Plan

Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow bag or bin with a cytotoxic symbol).

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Decontamination
  • Work Surfaces: After handling is complete, decontaminate all surfaces within the fume hood using a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water).

  • Equipment: Non-disposable equipment should be thoroughly decontaminated following established laboratory procedures for cytotoxic compounds.

Final Disposal
  • PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container.

  • Waste Collection: All cytotoxic waste containers must be sealed and collected by a licensed hazardous waste disposal service for high-temperature incineration.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.